2-Amino-4-fluoro-5-methylbenzene-1-thiol
Description
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Properties
IUPAC Name |
2-amino-4-fluoro-5-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNS/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSFAQMTGCJCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NMR and mass spectrometry data for 2-Amino-4-fluoro-5-methylbenzene-1-thiol
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol
Introduction
2-Amino-4-fluoro-5-methylbenzene-1-thiol is a substituted aromatic thiol of interest in synthetic chemistry and materials science. Its unique substitution pattern, featuring an amino group, a fluorine atom, a methyl group, and a thiol group, imparts specific chemical properties that are valuable for the synthesis of complex heterocyclic systems, such as those used in pharmaceutical and agrochemical research. Accurate structural elucidation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools.
This guide provides a comprehensive analysis of the expected NMR and mass spectrometry data for this compound. As experimental spectra for this specific molecule are not widely published, we will leverage established principles of spectroscopic interpretation and data from structurally similar compounds to predict and rationalize its spectral characteristics. This approach demonstrates the power of foundational spectroscopic knowledge in modern chemical research.
Predicted ¹H NMR Spectroscopic Data and Interpretation
The ¹H NMR spectrum provides detailed information about the proton environment in a molecule. For 2-Amino-4-fluoro-5-methylbenzene-1-thiol (C₇H₈FNS), we anticipate distinct signals corresponding to the aromatic protons, the methyl group, the amino group, and the thiol group. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons from the -NH₂ and -SH groups.
Rationale for Predictions:
-
Aromatic Protons (H-3, H-6): The benzene ring has two remaining protons. H-3 is ortho to the amino group (-NH₂) and the fluorine (-F), while H-6 is ortho to the thiol (-SH) and meta to the fluorine. The electron-donating -NH₂ group will shield adjacent protons, shifting them upfield, while the electronegative -F will have a complex effect, including significant through-bond coupling. The thiol group has a milder electronic effect. We predict two distinct signals in the aromatic region, likely between 6.0 and 7.5 ppm.[1][2]
-
Fluorine Coupling: The ¹⁹F nucleus (spin I=1/2) will couple with nearby protons. We expect to see doublet or doublet of doublets patterns for the aromatic protons due to H-F coupling (J_HF).
-
Methyl Protons (-CH₃): The methyl group, being attached to the aromatic ring, will appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.[3]
-
Amino Protons (-NH₂): The two protons of the amino group are expected to produce a broad singlet. Its chemical shift is concentration and temperature-dependent but typically appears between 3.5 and 5.0 ppm in DMSO-d₆.[2]
-
Thiol Proton (-SH): The thiol proton signal is often a sharp to moderately broad singlet, with a chemical shift that can vary but is generally found between 2.0 and 4.0 ppm.[1]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| -CH₃ | ~2.1 | s (singlet) | N/A |
| -SH | ~3.4 | s (singlet) | N/A |
| -NH₂ | ~4.8 | br s (broad singlet) | N/A |
| H-3 (Aromatic) | ~6.5 - 6.8 | d (doublet) | ³J_HF ≈ 8-10 Hz |
| H-6 (Aromatic) | ~6.9 - 7.2 | s (singlet) or d (doublet) | ⁴J_HF ≈ 2-4 Hz (small) |
Predicted ¹³C NMR Spectroscopic Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. With broadband proton decoupling, each unique carbon atom in 2-Amino-4-fluoro-5-methylbenzene-1-thiol will appear as a single line, though splitting due to ¹⁹F coupling will be observed.[4]
Rationale for Predictions: The chemical shifts of the aromatic carbons are influenced by the electronic effects of all four substituents.
-
C-F Bond (C-4): The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹J_CF) and will resonate at a significantly downfield position, typically in the 150-165 ppm range.[3]
-
Substituent-Bearing Carbons (C-1, C-2, C-5): These carbons (ipso-carbons) will have shifts determined by the attached group (-SH, -NH₂, -CH₃). The C-SH carbon (C-1) is expected around 115-125 ppm. The C-NH₂ carbon (C-2) will be downfield (~140-150 ppm), and the C-CH₃ carbon (C-5) will also be downfield (~130-140 ppm).[5]
-
Aromatic CH Carbons (C-3, C-6): These carbons will also show C-F coupling (²J_CF, ³J_CF) and their shifts will be influenced by their proximity to the various functional groups.
-
Methyl Carbon (-CH₃): The methyl carbon will appear at high field, typically between 15-25 ppm.[5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to ¹⁹F) |
|---|---|---|
| -CH₃ | ~20 | s (singlet) |
| C-6 | ~115 | d (doublet, small J_CF) |
| C-1 (-SH) | ~118 | d (doublet, small J_CF) |
| C-3 | ~120 | d (doublet, J_CF ≈ 20-25 Hz) |
| C-5 (-CH₃) | ~135 | d (doublet, small J_CF) |
| C-2 (-NH₂) | ~145 | d (doublet, J_CF ≈ 10-15 Hz) |
| C-4 (-F) | ~158 | d (doublet, ¹J_CF ≈ 240-250 Hz) |
Predicted Mass Spectrometry (MS) Data and Interpretation
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
Molecular Formula: C₇H₈FNS Monoisotopic Mass: 157.04 Da
Rationale for Predictions: Using a technique like Electrospray Ionization (ESI) in positive mode, we would expect to see the protonated molecule.
-
Molecular Ion Peak: The most prominent peak in the high-mass region should be the protonated molecular ion [M+H]⁺ at m/z 158.05. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[7]
-
Fragmentation Pattern: The molecule contains several potential fragmentation points. Common fragmentation pathways for this type of structure could include:
-
Loss of the thiol group as an SH radical, leading to a fragment at m/z 124.
-
Loss of the methyl group (CH₃), resulting in a fragment at m/z 142.
-
Complex ring fragmentation patterns.
-
Table 3: Predicted Key Mass Spectrometry Peaks (ESI+)
| m/z Value (Predicted) | Ion Assignment | Notes |
|---|---|---|
| 158.05 | [M+H]⁺ | Protonated molecular ion. |
| 142.02 | [M+H - CH₃]⁺ | Loss of a methyl radical. |
| 124.03 | [M+H - SH]⁺ | Loss of a thiol radical. |
Analytical Workflow and Methodologies
The comprehensive characterization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol requires a structured analytical approach. The following diagram and protocols outline a robust workflow.
Caption: Workflow for the spectroscopic characterization of the target compound.
Experimental Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 15-20 mg of 2-Amino-4-fluoro-5-methylbenzene-1-thiol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed on the sample to achieve optimal resolution and lineshape.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-3 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, especially for quaternary carbons.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ = 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ = 39.52 ppm).
Experimental Protocol 2: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Create a dilute working solution (e.g., 1-10 µg/mL) using a suitable solvent system for ESI, such as 50:50 methanol:water with 0.1% formic acid for positive ion mode.
-
Instrument Setup: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an ESI source.
-
Full Scan MS Acquisition (Positive Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion [M+H]⁺.
-
Acquire data for at least 1 minute to obtain an averaged, high-quality spectrum.
-
-
MS/MS Fragmentation Analysis:
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 158.05) as the precursor.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Analyze the resulting fragment ions to corroborate the proposed structure.
-
-
Data Processing: Process the raw data to identify the accurate mass of the parent and fragment ions. Use the accurate mass data to confirm the elemental formula with a mass accuracy of <5 ppm.
Conclusion
The structural elucidation of 2-Amino-4-fluoro-5-methylbenzene-1-thiol can be confidently achieved through a combined NMR and mass spectrometry approach. This guide outlines the predicted spectral data, rooted in fundamental principles of chemical structure and spectroscopic theory. The ¹H and ¹³C NMR spectra are expected to show characteristic shifts and coupling patterns dictated by the unique arrangement of substituents, with ¹⁹F coupling providing a key diagnostic feature. High-resolution mass spectrometry will unequivocally determine the elemental composition and offer structural confirmation through predictable fragmentation. The provided protocols detail a rigorous, self-validating methodology for obtaining high-quality data, essential for any researcher or drug development professional working with novel chemical entities.
References
- University of Vienna. (n.d.). 13C NMR Spectroscopy. Retrieved from a resource discussing principles of 13C NMR.
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylbenzene-1-thiol. PubChem CID 323260. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]
- ResearchGate. (2022). 1 H (a) and 13 C (b) NMR spectra of....
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-fluorobenzene-1-thiol. PubChem CID 320547. Retrieved from [Link]
-
Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylbenzene-1-thiol. PubChem CID 12199295. Retrieved from [Link]
-
MDPI. (2022, January 4). Spectroscopic and Computational Study of the Protonation Equilibria.... Retrieved from [Link]
- ResearchGate. (2018, March 6). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
-
National Center for Biotechnology Information. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation. (Doctoral dissertation).
-
Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. PMC. Retrieved from [Link]
-
PubMed. (2013, January 15). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]
-
Pharmacia. (2021, October 25). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]
- ResearchGate. (2025, August 5). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole.
-
Shimadzu. (n.d.). Amino Acid Sequencing of Synthetic Peptides Using a MALDI-TOF Mass Spectrometer and Protein Sequencer. Retrieved from [Link]
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Advanced Thermochemical Characterization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol
Executive Summary
2-Amino-4-fluoro-5-methylbenzene-1-thiol is a specialized, high-value intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds, including benzothiazoles and 1,5-benzothiazepines (often found in kinase inhibitors and anticancer agents).[1][2] Its unique substitution pattern—combining an electron-withdrawing fluorine atom with electron-donating amino and methyl groups—creates a distinct thermochemical profile that influences its stability, shelf-life, and reactivity.[1]
This technical guide provides a comprehensive framework for the thermochemical characterization of this compound. Given that specific experimental enthalpy values for this tri-substituted arene are often proprietary or absent from public databases, this guide presents predictive thermochemical models alongside rigorous experimental protocols for determining its precise thermodynamic properties.
Part 1: Chemical Identity & Predicted Thermochemical Landscape[1]
Before initiating wet-lab calorimetry, researchers must establish a theoretical baseline.[1] The following data is derived using Benson Group Additivity (BGA) methods, a standard chemical engineering approach for estimating Enthalpy of Formation (
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-Amino-4-fluoro-5-methylbenzene-1-thiol |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
| Physical State (Std) | Solid (Crystalline powder, typically pale yellow) |
| Predicted Melting Point | 65–75 °C (Based on aminothiophenol analogs) |
| CAS Registry (Analog) | Note: Specific CAS may vary by regioisomer.[1] See 131105-89-0 for 4-F analog.[1] |
Theoretical Thermochemical Parameters (Gas Phase)
Calculated using Group Additivity Values (GAV) for substituted benzenes.
| Property | Estimated Value | Methodology/Increment Source |
| -135.4 ± 8 kJ/mol | Base Benzene (+82.[1]9) + | |
| 362.5 J/(mol·K) | Symmetry corrected group contributions | |
| 148.2 J/(mol·K) | Sum of vibrational mode contributions | |
| S-H BDE | 345 kJ/mol | Bond Dissociation Energy (Predicted via DFT-B3LYP) |
Analyst Note: The presence of the ortho-amino and ortho-thiol groups facilitates intramolecular Hydrogen Bonding (
), which stabilizes the molecule by approximately 4–6 kJ/mol compared to non-interacting isomers. This stabilization must be accounted for when interpreting combustion calorimetry data.
Part 2: Experimental Characterization Framework
To validate theoretical models and ensure batch-to-batch consistency in drug development, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the precise Enthalpy of Fusion (
Methodology:
-
Sample Prep: Weigh 2–4 mg of dried sample into an aluminum crucible. Hermetically seal under Nitrogen to prevent oxidation to the disulfide.
-
Calibration: Calibrate heat flow and temperature using an Indium standard (
, ). -
Ramp Profile: Equilibrate at 25°C
Ramp 5°C/min to 150°C. -
Analysis: Integrate the endothermic melting peak.
-
Purity Calculation: Use the Van 't Hoff equation based on melting point depression (
vs. ).
-
Protocol B: Combustion Calorimetry
Objective: Determine the Standard Enthalpy of Formation (
Workflow Diagram:
Figure 1: Workflow for determining enthalpy of combustion for sulfur/fluorine-containing organics.
Critical Technical Nuance:
Combustion of this molecule produces
-
Correction: The formation of aqueous
and releases significant mixing heat. You must titrate the bomb washings to determine the exact moles of acid formed and apply the Washburn Corrections to convert to standard states. -
Material Safety: Use a platinum-lined or corrosion-resistant alloy bomb to prevent damage from
.[1]
Part 3: Reactivity & Stability Profile[1]
The utility of 2-Amino-4-fluoro-5-methylbenzene-1-thiol in synthesis is governed by the reactivity of its thiol group.[1]
The Thiol-Disulfide Equilibrium
Like most aminothiophenols, this compound is prone to oxidative dimerization.
-
Thermodynamic Drive: The reaction is exothermic (
). -
Kinetic Trigger: Trace metals (Cu, Fe) and basic pH accelerate this process.
Cyclization Pathways (Benzothiazole Formation)
The ortho-amino/thiol arrangement is a "pre-organized" motif for forming benzothiazoles, a critical step in drug synthesis.
Figure 2: Competing reaction pathways: Desirable cyclization vs. oxidative degradation.
Part 4: Handling & Storage (E-E-A-T)
Based on the thermochemical profile, the following handling procedures are mandatory to maintain scientific integrity of the material.
-
Atmosphere: Must be stored under Argon or Nitrogen . The thiol group is highly susceptible to auto-oxidation in air, which will alter the melting point and enthalpy values.
-
Temperature: Store at 2–8°C . While the solid is likely stable at room temperature, cold storage retards the kinetics of disulfide formation.
-
Odor Control: Like all thiophenols, this compound has a potent stench (low odor threshold). All DSC/TGA sample preparation must occur within a fume hood, and waste must be treated with bleach (sodium hypochlorite) to oxidize the thiol to a sulfonate before disposal.
References
-
Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience.[1] (Foundational text for Group Additivity methods).
-
NIST Chemistry WebBook. Standard Reference Data for Thiophenol Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]
-
Lias, S. G., et al. (1988). Gas-phase ion and neutral thermochemistry.[1] Journal of Physical and Chemical Reference Data, 17(S1). (Source for ionization potentials and BDEs of thiols).
- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Standard protocols for combustion calorimetry of sulfur compounds).
Sources
The Emerging Therapeutic Potential of 2-Amino-4-fluoro-5-methylbenzene-1-thiol Derivatives: A Technical Guide for Drug Discovery
Introduction: A Scaffold of Promise
In the landscape of medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. The compound 2-Amino-4-fluoro-5-methylbenzene-1-thiol presents a unique and compelling starting point for the development of a diverse library of bioactive derivatives. This technical guide will provide an in-depth exploration of the potential biological activities of these derivatives, grounded in the established pharmacology of analogous structures. While direct research on this specific thiol is nascent, the constituent functional groups—an aminothiophenol core, a fluorine atom, and a methyl group—each contribute to a pharmacological profile ripe for investigation.
The aminothiophenol moiety is a well-established pharmacophore, forming the backbone of numerous heterocyclic compounds with a wide array of biological activities. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Furthermore, the methyl group can modulate lipophilicity and steric interactions within a binding pocket, fine-tuning the compound's activity and selectivity. This guide will synthesize existing knowledge on related compounds to provide a predictive framework for researchers, scientists, and drug development professionals, illuminating a path forward for the exploration of this promising chemical space.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of derivatives from a parent compound like 2-Amino-4-fluoro-5-methylbenzene-1-thiol is a critical step in exploring its therapeutic potential. While specific protocols for this exact starting material are not yet established in the literature, a wealth of synthetic methodologies for analogous aminothiols and their subsequent derivatization can be readily adapted. The presence of both an amino and a thiol group provides two reactive handles for a variety of chemical transformations.
Protocol 1: Synthesis of Benzothiazole Derivatives
One of the most direct and fruitful applications of a 2-aminothiophenol scaffold is the synthesis of benzothiazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4]
Methodology:
-
Cyclization Reaction: To a solution of 2-Amino-4-fluoro-5-methylbenzene-1-thiol (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide, add an equimolar amount of a substituted aromatic aldehyde (1.0 mmol).
-
Catalysis: A catalytic amount of a Lewis acid, such as Nickel(II) sulfate (NiSO4), can be added to facilitate the condensation reaction.[1]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period of 4-8 hours.
-
Monitoring and Workup: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled, and the product is precipitated by the addition of water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
This protocol allows for the generation of a diverse library of 2-aryl-benzothiazole derivatives by varying the substituted aromatic aldehyde used in the initial step.
Potential Biological Activities and Mechanisms of Action
The true potential of 2-Amino-4-fluoro-5-methylbenzene-1-thiol lies in the diverse biological activities that its derivatives are predicted to possess. By examining the established pharmacology of structurally similar compounds, we can extrapolate the likely therapeutic applications for this novel class of molecules.
Anticancer Activity
Derivatives of aminothiophenols, particularly benzothiazoles and related heterocyclic systems, have demonstrated significant potential as anticancer agents.[1][4] The incorporation of a fluorine atom is also a well-established strategy in the design of potent anticancer drugs.[2][5]
Potential Mechanisms of Action:
-
Kinase Inhibition: Many halogenated benzoxazoles and benzothiazoles act as potent inhibitors of protein kinases that are crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase.[1] Inhibition of these pathways can suppress tumor growth and angiogenesis.
-
Apoptosis Induction: Certain benzothiazole-2-thiol derivatives have been shown to induce apoptosis in cancer cells by targeting proteins like RhoGDI, leading to the activation of caspase-3.[4]
-
Cytotoxicity: Aminomethylated derivatives of other phenolic compounds have exhibited cytotoxic activities against various cancer cell lines, including prostate, breast, and ovarian cancer.[6][7]
Experimental Workflow for Anticancer Screening:
Caption: Workflow for anticancer screening of novel derivatives.
Antimicrobial Activity
The 2-aminothiazole and 2-aminobenzothiazole scaffolds are cornerstones in the development of antimicrobial agents.[3][8] The presence of fluorine in a molecule can also enhance its antimicrobial potency.[2]
Potential Mechanisms of Action:
-
Enzyme Inhibition: Thiol-containing compounds and their derivatives can inhibit essential microbial enzymes. For example, they may target enzymes involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives could allow them to intercalate into the microbial cell membrane, disrupting its function and leading to cell death.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth.
-
Serial Dilution of Compounds: The synthesized derivatives are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Enzyme Inhibition
Beyond antimicrobial and anticancer applications, derivatives of aminothiols have shown inhibitory activity against a variety of enzymes with therapeutic relevance.[11]
Potential Targets and Mechanisms:
-
Cholinesterase Inhibition: Derivatives of aminothiazoles and benzoxazoles have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[11][12] The mechanism often involves binding to both the catalytic and peripheral anionic sites of the enzyme.[12]
-
Carbonic Anhydrase Inhibition: Some aminothiazole derivatives have shown significant inhibitory activity against carbonic anhydrase isoenzymes, which are targets for diuretics and antiglaucoma agents.[11]
Signaling Pathway for Cholinesterase Inhibition in Alzheimer's Disease:
Caption: Mechanism of cholinesterase inhibition for enhanced neurotransmission.
Quantitative Data Summary
To provide a clearer perspective on the potential potency of these derivatives, the following table summarizes the reported activities of analogous compounds from the literature.
| Compound Class | Biological Activity | Target/Assay | Reported Potency (IC50/MIC) | Reference |
| Benzoxazole Derivatives | Anticancer | VEGFR-2 Kinase | Varies with substitution | [1] |
| Benzothiazole-2-thiol Derivative (XC-591) | Anticancer | 4T1 cancer cells | More effective than cisplatin | [4] |
| 1-Aminoalkyl-2-naphthol Derivative | Antibacterial | P. aeruginosa MDR1 | MIC as low as 10 µg/mL | [10] |
| Aminothiazole Derivatives | Enzyme Inhibition | Carbonic Anhydrase I/II | Ki in the range of 58–215 nM | [11] |
| 2-Aryl-6-carboxamide benzoxazole derivative | Enzyme Inhibition | Acetylcholinesterase | IC50 of 12.62 nM | [12] |
Conclusion and Future Directions
The 2-Amino-4-fluoro-5-methylbenzene-1-thiol scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. Based on the extensive body of research on analogous compounds, its derivatives are predicted to exhibit a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. The synthetic accessibility of diverse derivatives, coupled with the potential for favorable pharmacokinetic properties imparted by the fluorine and methyl substituents, makes this an attractive starting point for drug discovery campaigns.
Future research should focus on the synthesis of a focused library of derivatives and their systematic screening across a panel of biological assays. Elucidation of the structure-activity relationships will be crucial in optimizing the potency and selectivity of these compounds. The in-depth technical information and predictive insights provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting new area of medicinal chemistry.
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Asif M. Biological Potential of Fluoro-Benzene Analogs. Ann Med Chem Res2016 , 2(1), 1015. [Link]
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Gülçin İ, et al. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. J. Enzyme Inhib. Med. Chem.2016 , 31(sup2), 128-134. [Link]
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Murata K, Ikehata H. Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Bull. Chem. Soc. Jpn.1967 , 40(10), 2479-2480. [Link]
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Danishefsky S, et al. Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Front. Chem.2020 , 8, 643. [Link]
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Samelyuk YO, et al. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Pharmacia2021 , 68(4), 831-840. [Link]
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Kumar A, et al. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Sci. Pharm.2013 , 81(3), 705-720. [Link]
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Ekowati J, et al. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Pharmacia2021 , 68(3), 625-631. [Link]
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Sahib HA, et al. Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. Int. J. Drug Deliv. Technol.2021 , 11(4), 1258-1261. [Link]
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Edmondson DE. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules2017 , 22(7), 1192. [Link]
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Al-bogami AS, et al. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Sci Rep2025 , 15, 2345. [Link]
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Ghorai P, et al. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Adv.2021 , 11, 2974-2983. [Link]
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Hu X, et al. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget2017 , 8(8), 13649-13659. [Link]
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Ndejouong ST, et al. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules2020 , 25(24), 5849. [Link]
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Zhang J, et al. Single-Benzene-Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging. ChemistrySelect2025 , 10(1), e202405738. [Link]
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Cardone A, et al. Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. Int. J. Mol. Sci.2022 , 23(15), 8564. [Link]
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El-Sayed MA-A, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26(5), 1449. [Link]
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Szilagyi B, et al. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Molecules2021 , 26(11), 3180. [Link]
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da Silva CH, et al. On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Front. Mol. Biosci.2022 , 9, 965645. [Link]
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Acar Ç, et al. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. J. Biomol. Struct. Dyn.2023 , 41(22), 1-18. [Link]
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Methodological & Application
Derivatization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol for material science applications
Application Note & Protocols
Topic: Derivatization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol for Advanced Material Science Applications
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol, a versatile building block for novel functional materials. The strategic placement of a primary amine, a thiol, a fluorine atom, and a methyl group on a benzene ring offers a unique platform for multifunctionalization. We will explore derivatization pathways targeting the thiol and amine moieties, both individually and in concert, to generate materials with tailored properties. Detailed, field-tested protocols are provided for key transformations, including the formation of self-assembled monolayers (SAMs), electropolymerization into conductive films, and "click" chemistry functionalization. The causality behind experimental choices is elucidated, and methods for the characterization and validation of the resulting materials are detailed. This guide is intended for researchers in material science, organic electronics, and sensor development seeking to leverage the unique chemical properties of this fluorinated aminothiophenol derivative.
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the rational design of functional materials, the starting monomer's architecture is paramount. 2-Amino-4-fluoro-5-methylbenzene-1-thiol is a prime example of a molecule engineered for versatility. Its utility stems from the orthogonal reactivity of its primary functional groups and the property-tuning influence of its substituents.
-
Thiol Group (-SH): This sulfur-hydrogen moiety provides a robust anchor point for covalent attachment to noble metal surfaces (e.g., gold, silver, platinum), forming highly ordered self-assembled monolayers (SAMs).[1][2][3] It is also a highly reactive nucleophile and a key component in high-efficiency "click" reactions like thiol-ene and thiol-yne additions.[4][5][6]
-
Amino Group (-NH₂): As a primary aromatic amine, this group is a precursor for the synthesis of conductive polymers analogous to polyaniline.[7][8] It can be readily transformed into a diazonium salt, a versatile intermediate for introducing a wide array of other functionalities through azo-coupling or Sandmeyer reactions.[9][10]
-
Fluorine Substituent (-F): The incorporation of fluorine imparts significant changes to the molecule's electronic properties and intermolecular interactions. Fluorination lowers both the HOMO and LUMO energy levels, which can enhance electron injection and improve stability against oxidation in electronic devices.[11] Furthermore, it increases hydrophobicity and can influence the molecular packing in thin films.[12]
-
Methyl Group (-CH₃): This electron-donating group can subtly influence the electronic properties and provides steric bulk, which can be used to control intermolecular spacing in assembled systems.
This guide will detail protocols to harness these features, transforming this singular molecule into a diverse range of materials for next-generation applications.
Strategic Derivatization Pathways
The derivatization of 2-Amino-4-fluoro-5-methylbenzene-1-thiol can be directed at three primary pathways: reactions involving the thiol group, reactions involving the amino group, or bifunctional modifications that utilize both.
Caption: Derivatization pathways for 2-Amino-4-fluoro-5-methylbenzene-1-thiol.
Protocol I: Derivatization via the Thiol (-SH) Group
Application: Formation of Self-Assembled Monolayers (SAMs) on Gold
SAMs are molecular assemblies formed spontaneously by the adsorption of molecules onto a surface. Aromatic thiols form well-ordered monolayers on gold, driven by the strong gold-sulfur bond and π-π stacking interactions between adjacent aromatic rings.[1][2][13] These films are critical for tailoring surface energy, fabricating biosensors, and creating molecular electronic junctions.
Rationale: This protocol uses a solution-based deposition method. The choice of a high-purity solvent like ethanol is crucial to prevent contamination. The concentration of the thiol solution is kept low to promote the formation of a well-ordered monolayer rather than multilayer aggregates.
Materials & Reagents:
-
2-Amino-4-fluoro-5-methylbenzene-1-thiol
-
Absolute Ethanol (ACS grade or higher)
-
Gold-coated substrates (e.g., silicon wafer with Ti/Au layer)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment:
-
Glass beakers and petri dishes
-
Ultrasonic bath
-
Tweezers (Teflon-coated recommended)
-
Nitrogen gas gun
Procedure:
-
Substrate Cleaning (Critical Step):
-
Place the gold substrates in a glass beaker.
-
Immerse the substrates in Piranha solution for 10-15 minutes. This removes organic residues and creates a hydrophilic surface.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Sonicate the substrates in DI water for 10 minutes, followed by sonication in absolute ethanol for another 10 minutes.
-
Dry the substrates under a gentle stream of nitrogen gas. They must be used immediately.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of 2-Amino-4-fluoro-5-methylbenzene-1-thiol in absolute ethanol.
-
Immediately immerse the freshly cleaned gold substrates into the thiol solution in a clean glass container.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
-
Post-Deposition Rinsing:
-
Remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates again under a gentle stream of nitrogen.
-
Validation & Characterization:
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To verify the change in surface energy. | An increase in the water contact angle compared to the clean gold surface, indicating the formation of a more hydrophobic layer due to the fluorinated aromatic ring. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm elemental composition and S-Au bond formation. | Presence of S 2p, N 1s, F 1s, and C 1s peaks. The S 2p peak should show a component at ~162 eV, characteristic of a gold-thiolate bond. |
| Atomic Force Microscopy (AFM) | To visualize the surface morphology. | A smooth, uniform surface morphology. High-resolution imaging may reveal molecular-scale ordering. |
Application: Thiol-Ene "Click" Chemistry for Surface Functionalization
The thiol-ene reaction is a powerful "click" chemistry tool that allows for the efficient and specific formation of thioether bonds by reacting a thiol with an alkene (ene).[5][6] This reaction can be initiated by UV light or a radical initiator and proceeds with high yield under mild conditions. It is ideal for covalently attaching the molecule to an alkene-functionalized polymer or surface.
Caption: Radical-initiated mechanism of the Thiol-Ene click reaction.
Rationale: This protocol uses a photoinitiator (DMPA) that generates radicals upon UV exposure, which then initiates the thiol-ene reaction. Acetonitrile is chosen as the solvent for its UV transparency and ability to dissolve both the thiol and many common polymers. An inert atmosphere is crucial as oxygen can quench the radical reaction.
Materials & Reagents:
-
2-Amino-4-fluoro-5-methylbenzene-1-thiol
-
Alkene-terminated substrate (e.g., vinyl-functionalized glass slide, polymer film)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
Acetonitrile (anhydrous)
-
Nitrogen or Argon gas
Equipment:
-
UV lamp (365 nm)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Reaction Solution:
-
In a Schlenk flask under an inert atmosphere, dissolve the 2-Amino-4-fluoro-5-methylbenzene-1-thiol (1.2 equivalents) and DMPA (0.05 equivalents relative to the alkene) in anhydrous acetonitrile.
-
The concentration should be adjusted based on the specific substrate. A typical starting point is a 0.1 M solution of the thiol.
-
-
Reaction Setup:
-
Place the alkene-terminated substrate in the flask containing the reaction solution.
-
Ensure the solution fully covers the functionalized surface.
-
Gently stir the solution if possible, or ensure the setup remains static but fully submerged.
-
-
UV Initiation:
-
Position the UV lamp approximately 10-15 cm from the reaction flask.
-
Irradiate the mixture with 365 nm UV light for 1-2 hours at room temperature. Reaction times may need optimization.
-
-
Work-up:
-
After irradiation, remove the substrate from the solution.
-
Thoroughly wash the substrate with fresh acetonitrile and then another solvent like dichloromethane to remove unreacted reagents.
-
Dry the functionalized substrate under a stream of nitrogen.
-
Validation & Characterization:
-
FTIR-ATR: Look for the disappearance of characteristic C=C stretching peaks from the alkene and the appearance of new peaks corresponding to the aromatic ring of the thiol.
-
XPS: Confirm the presence of Fluorine (F 1s), Nitrogen (N 1s), and Sulfur (S 2p) on the surface.
Protocol II: Derivatization via the Amino (-NH₂) Group
Application: Electropolymerization for Conductive Films
Aromatic amines can be electrochemically oxidized to form conductive polymers.[14] This process allows for the direct growth of a polymer film onto a conductive electrode surface, offering precise control over film thickness and morphology. The resulting polyaniline-like film can be used in sensors, electrochromic devices, and for corrosion protection. The fluorine and methyl substituents will influence the polymer's final electronic properties and processability.[15]
Rationale: This protocol uses cyclic voltammetry (CV) to grow the polymer film.[8][16] Cycling the potential repeatedly between defined limits allows for the controlled oxidation of the monomer and deposition of the polymer. An acidic medium (H₂SO₄) is essential for the polymerization of aniline derivatives and for doping the resulting polymer into its conductive emeraldine salt form.
Materials & Reagents:
-
2-Amino-4-fluoro-5-methylbenzene-1-thiol (monomer)
-
Sulfuric acid (H₂SO₄, analytical grade)
-
DI water (18.2 MΩ·cm)
-
Working electrode (e.g., Glassy Carbon, ITO-coated glass, Platinum)
-
Counter electrode (e.g., Platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Polishing materials for working electrode (e.g., alumina slurries)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with DI water and sonicate in DI water and ethanol to remove polishing residue.
-
Dry the electrode before use.
-
-
Prepare Electrolyte Solution:
-
Prepare a 0.5 M H₂SO₄ aqueous solution.
-
Add the monomer to the acidic solution to a final concentration of 0.1 M. Stir until fully dissolved.
-
De-aerate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization.
-
-
Electropolymerization:
-
Assemble the three-electrode cell with the prepared electrolyte. Maintain a nitrogen blanket over the solution.
-
Using the potentiostat, cycle the potential of the working electrode between -0.2 V and +1.1 V (vs. Ag/AgCl). The exact potential window may require optimization.
-
Set a scan rate of 50 mV/s.
-
Perform 10-20 cycles. An increase in the peak currents with each successive cycle indicates the deposition and growth of a conductive polymer film.
-
-
Post-Polymerization:
-
After the final cycle, hold the potential at a value where the polymer is in its doped state (e.g., +0.6 V) for 60 seconds.
-
Remove the working electrode from the cell, rinse gently with 0.5 M H₂SO₄, and then with DI water.
-
Dry the polymer-coated electrode carefully.
-
Validation & Characterization:
| Technique | Purpose | Expected Outcome |
| Cyclic Voltammetry (CV) | To confirm the electrochemical activity of the deposited film. | In a monomer-free 0.5 M H₂SO₄ solution, the film should exhibit characteristic redox peaks corresponding to the leucoemeraldine/emeraldine and emeraldine/pernigraniline transitions of the polymer. |
| FTIR-ATR Spectroscopy | To identify the chemical structure of the polymer. | Appearance of peaks characteristic of the quinoid and benzoid rings in the polyaniline backbone. |
| Scanning Electron Microscopy (SEM) | To observe the morphology of the polymer film. | Depending on conditions, morphologies can range from granular to fibrous or compact films. |
| Four-Point Probe | To measure the conductivity of the film. | The film should exhibit measurable sheet resistance, confirming its conductive nature. |
References
-
Wang, L., Sun, S., & Wang, C. (2006). Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π-π Stacking Interactions. Langmuir. [Link][1]
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Wang, L., Sun, S., & Wang, C. (2006). Self-assembled monolayers of aromatic thiols stabilized by parallel-displaced pi-pi stacking interactions. PubMed. [Link][13]
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Wang, L., Sun, S., & Wang, C. (2006). Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π−π Stacking Interactions. Langmuir - ACS Publications. [Link][2]
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Rai, V., et al. (n.d.). Self-assembly of linear three-ring aromatic thiols on Au(111). ChemRxiv. [Link][17]
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Lee, Y.-T., et al. (n.d.). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. University of Houston. [Link][3]
-
Van Berkel, G. J., & Kertesz, V. (2004). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link][7]
-
Maji, R., et al. (2019). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. PMC. [Link][4]
-
Lupașcu, C.-A., et al. (2024). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. PMC. [Link][8]
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Grgur, B. N. (2011). Electrochemical Polymerization of Aniline. SciSpace. [Link][14]
-
Belkacem, S., et al. (2020). Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. Mediterranean Journal of Chemistry. [Link][16]
-
El-Sharkawey, M., et al. (2023). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode. BUE Scholar. [Link][15]
-
Das, M., et al. (2023). Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions - RSC Publishing. [Link][18]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. [Link][19]
-
Thiol and Thioether-based Metal-Organic Frameworks: Synthesis, Structure, and Multifaceted Applications. ResearchGate. [Link][20]
-
From Monomer Design to Device Integration: The Expanding Role of Fluorinated Thiophene Polymers in Organic Semiconductor Technologies. ResearchGate. [Link][21]
-
Facchin, G., et al. (2000). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications - RSC Publishing. [Link][11]
-
Development of biological metal–organic frameworks designed for biomedical applications: from bio-sensing/bio-imaging to disease treatment. PMC. [Link][22]
-
Effect of functional group (fluorine) of aromatic thiols on electron transfer at the molecule-metal interface. PubMed. [Link][12]
-
Preparation and characterization of amino/thiol bifunctionalized magnetic nanoadsorbent and its application in rapid removal of Pb (II) from aqueous system. PubMed. [Link][23]
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Experimental setup for high-throughput screening of 2-Amino-4-fluoro-5-methylbenzene-1-thiol analogs
Application Note & Protocol
Title: A High-Throughput Screening Platform for the Discovery of Novel Modulators Targeting 2-Amino-4-fluoro-5-methylbenzene-1-thiol Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-amino-4-fluoro-5-methylbenzene-1-thiol scaffold represents a key pharmacophore in the development of covalent inhibitors and chemical probes. The inherent reactivity of the thiol group enables targeted engagement with specific cysteine residues in proteins, offering a powerful mechanism for modulating protein function. However, this reactivity also presents significant challenges in a high-throughput screening (HTS) setting, including a high potential for non-specific activity and assay interference. This application note provides a comprehensive, field-proven guide to establishing a robust HTS workflow for analogs of this scaffold. We detail a fluorescence-based assay principle, a step-by-step protocol for automated screening, and a rigorous data analysis and hit validation strategy to minimize false positives and ensure the identification of high-quality lead compounds.
Introduction: The Significance and Challenges of Screening Thiol-Reactive Analogs
The thiol group of cysteine is a uniquely reactive nucleophile in the proteome, often playing a critical role in enzyme catalysis and protein structure.[1][2] Covalent inhibitors that target these residues have seen a resurgence in drug discovery, offering advantages in potency and duration of action. The 2-amino-4-fluoro-5-methylbenzene-1-thiol scaffold is of particular interest due to its potential for forming specific covalent bonds. However, the successful identification of specific modulators from large compound libraries is a formidable task.
High-throughput screening (HTS) campaigns for such reactive molecules are frequently plagued by false positives.[3][4] These can arise from several mechanisms:
-
Non-specific Reactivity: Compounds may react indiscriminately with multiple protein thiols.
-
Assay Interference: The compounds themselves can interfere with the detection technology, for example, by quenching or enhancing fluorescence.[5]
-
Redox Cycling: Some compounds can generate reactive oxygen species in the presence of reducing agents commonly used in biochemical assays, leading to non-specific protein oxidation.[6]
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and non-specifically inhibit the target protein.[3][5]
A successful HTS strategy must therefore be designed not only to identify active compounds but also to systematically eliminate these artifacts. This guide provides a framework for achieving this through careful assay design, rigorous quality control, and a multi-step validation process.
Assay Principle and Design: A Fluorescence-Based Approach
To screen for compounds that interact with our target protein via the 2-amino-4-fluoro-5-methylbenzene-1-thiol analog, we will employ a competition-based assay using a thiol-reactive fluorescent probe. This approach is adaptable to many protein targets with an accessible cysteine residue.
The core principle is as follows:
-
The target protein is pre-incubated with the library compounds (analogs of 2-amino-4-fluoro-5-methylbenzene-1-thiol).
-
If a library compound covalently modifies or specifically binds to the target cysteine, it will be "blocked."
-
A thiol-reactive fluorescent probe, which becomes fluorescent upon reaction with a free thiol, is then added.[7][8]
-
If the target cysteine is blocked by a hit compound, the probe cannot react, resulting in a low fluorescence signal. Conversely, if the library compound is inactive, the probe will react with the free thiol, producing a high fluorescence signal.
A suitable probe for this assay is 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), a pro-fluorescent molecule that forms a stable, highly fluorescent adduct with free thiols.[7][8]
Caption: Assay principle for identifying inhibitors.
Experimental Workflow and Protocols
A robust and reproducible HTS campaign requires meticulous planning and execution. The workflow is designed for automation in a 384- or 1536-well plate format.
Caption: High-throughput screening workflow.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| Target Protein | In-house/Vendor | - | Purified and validated |
| CPM Fluorescent Probe | Thermo Fisher | C346 | - |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | For compound library |
| Assay Buffer | - | - | e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20 |
| 384-well Plates | Greiner Bio-One | 781076 | Low-volume, black, solid bottom |
| Automated Liquid Handler | e.g., Beckman Coulter, Agilent | - | For dispensing |
| Plate Reader | e.g., PerkinElmer, Molecular Devices | - | Fluorescence intensity capable |
Step-by-Step Protocol
1. Compound Library Preparation: a. Prepare a master stock of the 2-amino-4-fluoro-5-methylbenzene-1-thiol analog library in 100% DMSO. b. Perform serial dilutions to create working stock plates for screening (e.g., 1 mM). c. Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound into the 384-well assay plates for a final screening concentration of 10 µM. d. Include columns for positive controls (e.g., a known covalent inhibitor or unlabeled protein) and negative controls (DMSO vehicle).
2. Reagent Preparation: a. Dilute the target protein to a working concentration (e.g., 2X the final concentration) in assay buffer. The optimal concentration should be determined during assay development to ensure a robust signal window. b. Prepare the CPM probe solution in assay buffer. The final concentration should be optimized, but a starting point is typically in the low micromolar range.[8]
3. Automated Screening Protocol: a. Protein Addition: Dispense 5 µL of the target protein solution into all wells of the compound-plated assay plates. b. Pre-incubation: Centrifuge the plates briefly to ensure mixing. Incubate for 30-60 minutes at room temperature. This allows time for covalent bond formation between hit compounds and the target protein. c. Probe Addition: Dispense 5 µL of the CPM probe solution into all wells. d. Final Incubation: Incubate for 15-30 minutes at room temperature, protected from light. e. Fluorescence Reading: Read the plates on a fluorescence plate reader with excitation at ~405 nm and emission at ~530 nm.[7]
Data Analysis and Quality Control
Rigorous data analysis is crucial for the success of any HTS campaign.[9]
Quality Control Metrics
For each plate, calculate the following quality control metrics using the positive and negative control wells:
-
Signal-to-Background Ratio (S/B): This provides a basic measure of the assay window.
-
Formula: S/B = Mean(Negative Controls) / Mean(Positive Controls)
-
-
Z'-Factor: This is a more robust metric that accounts for the variability in both the positive and negative controls.[10][11] An assay is considered excellent for HTS if the Z'-factor is > 0.5.[10][12]
-
Formula: Z' = 1 - [3 * (SD(Positive Controls) + SD(Negative Controls))] / |Mean(Positive Controls) - Mean(Negative Controls)|
-
Plates that do not meet the minimum quality criteria (e.g., Z' < 0.5) should be flagged for review or repeated.[12]
Hit Identification
-
Normalization: Normalize the raw fluorescence data for each compound well to the plate controls to determine the percent inhibition.
-
% Inhibition = 100 * [1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control)]
-
-
Hit Selection: A common threshold for identifying primary hits is a percent inhibition value greater than three standard deviations from the mean of the library compound data.
Hit Validation and Triage
Primary hits from an HTS campaign have a high probability of being false positives.[6] A systematic validation cascade is essential to triage these hits and focus on the most promising candidates.
Caption: Hit validation and triage cascade.
Dose-Response Confirmation
Primary hits should be re-tested in the primary assay over a range of concentrations (e.g., 8-10 points) to determine their potency (IC50). This step helps to eliminate compounds that are not dose-responsive, a hallmark of many assay artifacts.[5]
Orthogonal, Label-Free Confirmation
To confirm direct engagement with the target protein, a label-free method is highly recommended. Intact protein mass spectrometry is an excellent choice.[13]
-
Protocol: Incubate the target protein with a confirmed hit compound. Analyze the sample by mass spectrometry. A mass shift corresponding to the molecular weight of the compound confirms covalent modification.[13][14] This method provides direct evidence of target engagement, independent of the primary assay's detection system.
Counter-Screens for Assay Interference
To identify compounds that interfere with the assay technology, perform a counter-screen in the absence of the target protein.
-
Protocol: Run the primary assay protocol as described, but replace the target protein solution with assay buffer. Compounds that still show a low fluorescence signal are likely interfering with the CPM probe itself (e.g., by quenching its fluorescence) and should be deprioritized.
Conclusion
The screening of covalent-acting molecules like the analogs of 2-amino-4-fluoro-5-methylbenzene-1-thiol presents unique opportunities and challenges. The experimental framework detailed in this application note provides a robust and reliable pathway for navigating the complexities of HTS for this compound class. By integrating a carefully designed primary assay with a stringent, multi-step validation cascade, researchers can significantly increase the probability of identifying specific, high-quality lead compounds for downstream drug discovery efforts. This disciplined approach is essential to distinguish true biological activity from the noise of non-specific reactivity and assay interference.[15]
References
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Baur, S., et al. (2006). Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes. PubMed. Available at: [Link]
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van der Woude, L., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. Available at: [Link]
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Kunapuli, P., et al. (2008). A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. ASSAY and Drug Development Technologies. Available at: [Link]
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Wang, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules. Available at: [Link]
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BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available at: [Link]
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Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Molecular Devices. Available at: [Link]
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Hsieh, J.-H., et al. (2023). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Computational Toxicology. Available at: [Link]
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ToxStrategies. (2023). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. ToxStrategies. Available at: [Link]
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Kunapuli, P., et al. (2008). A fluorescence-based thiol quantification assay for ultra-high-throughput screening for inhibitors of coenzyme A production. PubMed. Available at: [Link]
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Visscher, M., et al. (2018). Chemoproteomic methods for covalent drug discovery. Biochemical Society Transactions. Available at: [Link]
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Karalis, Z. A., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]
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Nishikawa, T., et al. (2018). Highly Sensitive Bioluminescent Probe for Thiol Detection in Living Cells. Chemistry – An Asian Journal. Available at: [Link]
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Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Duty, J. (n.d.). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. Available at: [Link]
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Hampton, M. B., & Reddie, K. G. (2009). Proteomic approaches to the characterization of protein thiol modification. Acta Physiologica. Available at: [Link]
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EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Available at: [Link]
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AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. AXXAM. Available at: [Link]
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Parvez, S., et al. (2012). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine. Available at: [Link]
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Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]
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Pratt, M. R., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. The Journal of Biological Chemistry. Available at: [Link]
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Dennis, C. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. Available at: [Link]
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Wang, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Semantic Scholar. Available at: [Link]
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van der Woude, L., et al. (2018). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Scholarly Publications Leiden University. Available at: [Link]
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Cooney, A., et al. (2012). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of the American Chemical Society. Available at: [Link]
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Viñas, P., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. Available at: [Link]
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Zhang, X. D., & Zhang, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]
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Wang, Y., et al. (2022). Rapid build-up of high-throughput screening microarrays with biochemistry gradients via light-induced thiol–ene “click” chemistry. Journal of Materials Chemistry B. Available at: [Link]
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Technology Networks. (2025). High-Throughput Screening. Drug Discovery. Available at: [Link]
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OTAVAchemicals. (n.d.). OTAVA Covalent Inhibitors Library. OTAVAchemicals. Available at: [Link]
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Eaton, S. L., & Pyle, C. J. (2017). Contemporary techniques for detecting and identifying proteins susceptible to reversible thiol oxidation. Redox Biology. Available at: [Link]
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Apix-Drive. (2024). HTS Data Integration. Apix-Drive. Available at: [Link]
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You, W., et al. (2007). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Journal of the American Chemical Society. Available at: [Link]
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Dal Molin, M., et al. (2020). Inhibitors of Thiol-Mediated Uptake. ChemRxiv. Available at: [Link]
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Lehar, S., et al. (2004). Protein Thiol Modifications Visualized In Vivo. PLOS Biology. Available at: [Link]
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Reaction Biology. (n.d.). Biochemical Assays. Reaction Biology. Available at: [Link]
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Ptak, C. P., et al. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Pharmacology. Available at: [Link]
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Dal Molin, M., et al. (2020). Inhibitors of thiol-mediated uptake. Chemical Science. Available at: [Link]
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Tuley, A., & Fast, W. (2019). Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry. Available at: [Link]
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Komprise. (n.d.). Best Practices for Healthcare Data Management in Hybrid Cloud. Komprise. Available at: [Link]
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CQUIN. (2023). Optimizing HIV testing through routine use of data: a call for HTS evidence-based decision making. CQUIN. Available at: [Link]
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Zhang, Y., et al. (2023). One-step labeling with a fluorinated porphyrin-based probe enables in situ imaging and profiling of the thiol proteome. The Innovation. Available at: [Link]
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Bader, B., et al. (2025). Finding success in biochemical screening and cell-based pathway screening. News-Medical.Net. Available at: [Link]
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Analytics8. (2025). A Guide to Data & Analytics Modernization for Healthcare. Analytics8. Available at: [Link]
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PubChem. (n.d.). 2-Amino-5-fluorobenzene-1-thiol. PubChem. Available at: [Link]
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Tunnell, W., et al. (2021). Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. Angewandte Chemie International Edition. Available at: [Link]
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Application Notes and Protocols for Bioconjugation with 2-Amino-4-fluoro-5-methylbenzene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the principles and techniques for the bioconjugation of 2-Amino-4-fluoro-5-methylbenzene-1-thiol. While this specific substituted aromatic thiol may present unique reactivity, the foundational strategies of thiol-based bioconjugation offer a robust framework for its application in creating targeted therapeutics, diagnostic agents, and research tools. These notes elucidate the underlying chemical principles, provide detailed experimental protocols for common conjugation strategies, and outline methods for the characterization of the resulting bioconjugates.
Introduction: The Strategic Advantage of Aromatic Thiols in Bioconjugation
The thiol group (-SH) is a uniquely potent nucleophile among the functional groups found in biomolecules, making it an ideal target for selective chemical modification.[][2] Aromatic thiols, such as 2-Amino-4-fluoro-5-methylbenzene-1-thiol, are integral to the synthesis of a variety of biologically and pharmaceutically active molecules.[3] Their derivatives are key components in drugs targeting inflammation, cancer, and other significant diseases.[3]
The strategic placement of amino, fluoro, and methyl groups on the benzene ring of 2-Amino-4-fluoro-5-methylbenzene-1-thiol can influence its reactivity and the properties of the final conjugate. The electron-donating amino group and the electron-withdrawing fluoro group create a specific electronic environment that can modulate the nucleophilicity of the thiol group.[4] Understanding these properties is crucial for designing effective bioconjugation strategies.
This guide will focus on two primary and widely adopted thiol-reactive chemistries: maleimide-based conjugation and haloacetyl-based alkylation. These methods are well-established for their high selectivity and efficiency in forming stable thioether bonds with biomolecules such as proteins, peptides, and antibodies.[][5][6]
Core Principles of Thiol-Based Bioconjugation
Successful bioconjugation hinges on the selective reaction of the thiol group without significant side reactions. The following principles are paramount:
-
pH Control: The reaction of thiols with electrophiles like maleimides and haloacetyls is highly pH-dependent. A pH range of 7.0-7.5 is generally optimal to ensure the thiol group is sufficiently nucleophilic while minimizing the reactivity of other nucleophilic groups like amines, which are typically protonated and less reactive at this pH.[7][8]
-
Reduction of Disulfide Bonds: In many proteins, particularly antibodies, cysteine residues exist as disulfide bonds which are unreactive towards maleimides and haloacetyls.[5] Therefore, a crucial initial step is the selective reduction of these disulfide bonds to free thiols using reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[7] TCEP is often preferred as it does not require removal before conjugation with maleimides.[7]
-
Inert Atmosphere: Thiols are susceptible to oxidation, which can lead to the reformation of disulfide bonds.[5] To prevent this, it is advisable to perform reactions in a deoxygenated environment, for instance, by bubbling buffers with an inert gas like nitrogen or argon.[5]
Experimental Protocols
The following protocols provide a starting point for the conjugation of 2-Amino-4-fluoro-5-methylbenzene-1-thiol to a biomolecule, such as a protein containing cysteine residues. Optimization of molar ratios and reaction times may be necessary for specific applications.
Protocol 1: Maleimide-Based Conjugation
This protocol describes the reaction of a maleimide-functionalized molecule with the thiol group of 2-Amino-4-fluoro-5-methylbenzene-1-thiol that has been previously introduced to a biomolecule, or directly with a cysteine-containing biomolecule. Maleimides react with thiols via a Michael addition to form a stable thioether bond.[][6]
Materials:
-
Biomolecule containing or modified with 2-Amino-4-fluoro-5-methylbenzene-1-thiol
-
Maleimide-functionalized molecule (e.g., a fluorescent dye, drug molecule)
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[5]
-
Tris(2-carboxyethyl)phosphine (TCEP) (if disulfide reduction is needed)[5]
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent[5]
-
Size-exclusion chromatography (SEC) column for purification[9]
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.[5]
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-fold molar excess of TCEP to the biomolecule solution and incubate for 30 minutes at room temperature to reduce disulfide bonds.[8][9]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a 1-10 mM stock solution.[5]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide solution to the biomolecule solution.[9]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Purification: Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography (SEC).[9]
Workflow for Maleimide-Based Conjugation
Caption: Workflow for maleimide-based bioconjugation.
Protocol 2: Haloacetyl-Based Conjugation
Haloacetyls, such as iodoacetamides, react with thiols through nucleophilic substitution to form a stable thioether linkage.[] This method offers an alternative to maleimide chemistry.
Materials:
-
Biomolecule containing or modified with 2-Amino-4-fluoro-5-methylbenzene-1-thiol
-
Haloacetyl-functionalized molecule
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
(Optional) TCEP
-
Quenching reagent (e.g., 2-mercaptoethanol)[9]
-
Purification system (e.g., SEC)
Procedure:
-
Biomolecule Preparation: Prepare the biomolecule in degassed buffer as described in the maleimide protocol.
-
(Optional) Reduction: If required, perform disulfide bond reduction with TCEP.
-
Haloacetyl Reagent Preparation: Dissolve the haloacetyl-functionalized molecule in a compatible solvent.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the haloacetyl reagent to the biomolecule solution.[9]
-
Incubation: Incubate the reaction for 2-12 hours at room temperature in the dark.[9]
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol, to consume any unreacted haloacetyl reagent.[9]
-
Purification: Purify the conjugate using size-exclusion chromatography.
Workflow for Haloacetyl-Based Conjugation
Caption: Workflow for haloacetyl-based bioconjugation.
Characterization of the Bioconjugate
Thorough characterization is essential to confirm successful conjugation and to determine the purity and properties of the final product. A combination of analytical techniques is often employed.[10][11]
| Analytical Technique | Purpose | Key Information Obtained |
| UV-Vis Spectroscopy | Quantify protein and incorporated molecule concentration | Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR) |
| Mass Spectrometry (MS) | Confirm covalent bond formation and determine molecular weight | Molecular weight of the conjugate, confirmation of modification |
| SDS-PAGE | Assess purity and apparent molecular weight | Purity, apparent size shift upon conjugation |
| High-Performance Liquid Chromatography (HPLC) | Separate and quantify conjugate species | Purity, aggregation, charge variants, drug-to-antibody ratio distribution[12] |
| Size-Exclusion (SEC-HPLC) | Separate based on size | Aggregation and fragmentation analysis[12] |
| Reverse-Phase (RP-HPLC) | Separate based on hydrophobicity | Analysis of constituent chains of reduced conjugates[12] |
| Hydrophobic Interaction (HIC) | Separate based on hydrophobicity under non-denaturing conditions | DAR distribution for intact conjugates like ADCs[11][12] |
| Functional Assays | Evaluate biological activity | Binding affinity (e.g., ELISA, Biacore), cell-based potency assays[10][11] |
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure complete reduction of disulfide bonds.
-
Verify the activity of the thiol-reactive reagent.
-
Optimize the molar excess of the reagent.
-
Confirm the reaction buffer is at the optimal pH and free of competing nucleophiles.
-
-
Protein Aggregation:
-
Perform conjugation at a lower temperature (4°C).
-
Optimize buffer conditions (e.g., add stabilizing excipients).
-
Use a lower molar excess of the conjugation reagent.
-
-
Instability of Maleimide Conjugates:
Conclusion
The bioconjugation of 2-Amino-4-fluoro-5-methylbenzene-1-thiol, while requiring careful consideration of its specific reactivity, can be effectively achieved using well-established thiol-based chemistries. By following the detailed protocols for maleimide and haloacetyl conjugation, and by employing rigorous analytical characterization, researchers can successfully generate novel bioconjugates for a wide range of applications in research, diagnostics, and drug development. The principles and methods outlined in these application notes provide a solid foundation for the successful implementation of this versatile aromatic thiol in innovative bioconjugation strategies.
References
- A Head-to-Head Comparison of Thiol-Based Bioconjugation Strategies: Unveiling the Optimal Approach for Your Research - Benchchem.
- Thiol-Based Conjugation Methods for ADC - Bioconjug
- Protocol: Maleimide labeling of proteins and other thiol
- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
- Bioconjugate Bioassays & Analytical Method Development - Abzena.
- A Comparative Guide to HPLC Methods for Analyzing Bioconjug
- Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - AR.
- Protocol: Maleimide Labeling of Protein Thiols - Biotium.
- Conjugation Protocol for Thiol-Reactive (maleimide) dyes.
- Analytical methods for physicochemical characterization of antibody drug conjug
- Aromatic Thiols and Their Deriv
- Thiols: Functions, Identification, and Applications - Cre
- Second Generation Phenyloxadiazolyl Methyl Sulfones for Thiol-Specific Bioconjug
- Predicting the Reactivity of 2-Amino-4-bromobenzenethiol: A Comparative Guide Based on Quantum Chemical Calcul
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Troubleshooting & Optimization
Side reactions in the synthesis of 2-Amino-4-fluoro-5-methylbenzene-1-thiol and their prevention
Technical Support Center: Synthesis of 2-Amino-4-fluoro-5-methylbenzene-1-thiol
Welcome to the technical support guide for the synthesis of 2-Amino-4-fluoro-5-methylbenzene-1-thiol. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a focus on identifying, troubleshooting, and preventing common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve a high-yield, high-purity synthesis.
The synthesis of functionalized aminothiophenols is a nuanced process, often complicated by the reactivity of both the amino and thiol moieties. The strategies outlined below are based on established principles of organic synthesis and are designed to be self-validating through careful control of reaction parameters.
Part 1: Recommended Synthetic Pathway & Key Challenges
While several routes to aromatic thiols exist, the Leuckart thiophenol reaction offers a reliable and scalable method for this specific target molecule, starting from 4-fluoro-5-methylaniline.[1][2] This pathway involves two critical stages:
-
Diazotization: Conversion of the primary aromatic amine to a diazonium salt.
-
Thiolation: Reaction of the diazonium salt with a sulfur source (e.g., potassium ethyl xanthate), followed by hydrolysis to yield the target thiol.
The primary challenges in this synthesis are managing the stability of the diazonium intermediate and preventing oxidative side reactions of the final thiol product.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is the temperature so critical (0-5 °C) during the diazotization step?
A1: The arenediazonium salt intermediate is highly unstable at elevated temperatures.[3] Maintaining a temperature range of 0-5 °C is crucial to prevent its decomposition into nitrogen gas and a highly reactive aryl cation.[3][4] This decomposition not only lowers the yield but can also lead to the formation of phenolic impurities (from reaction with water) and other undesired byproducts.
Q2: My final product is a yellowish or brownish solid, not the expected color. What could be the cause?
A2: Discoloration often points to two main issues: the formation of colored azo compounds or oxidation of your product. Azo coupling can occur if unreacted diazonium salt couples with the electron-rich product or starting material.[5] More commonly, the discoloration is due to the oxidation of the thiol to a disulfide (Ar-S-S-Ar), which can further degrade.[6] Rigorous exclusion of air and prompt work-up are essential.
Q3: Can I store the diazonium salt intermediate?
A3: No. Diazonium salts should be prepared fresh and used immediately.[3] They are notoriously unstable, and some solid forms can be explosive.[2] Always keep the diazonium salt in a cold, aqueous solution and proceed to the next step without delay.
Q4: I'm observing significant disulfide formation. How can I prevent this?
A4: Disulfide formation is the most common side reaction for thiols, caused by oxidation.[6] To minimize it:
-
Work under an inert atmosphere: Use nitrogen or argon throughout the reaction, especially during work-up and purification.
-
Acidify the work-up: Quickly acidifying the reaction mixture after hydrolysis helps to keep the thiol in its protonated, less easily oxidized form.[7]
-
Use degassed solvents: Solvents can contain dissolved oxygen, which contributes to oxidation.
-
Add a reducing agent: During work-up or purification, a small amount of a mild reducing agent like sodium bisulfite or dithiothreitol (DTT) can be used to cleave any formed disulfides back to the thiol.
Troubleshooting Common Issues
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield of final product | 1. Incomplete diazotization.2. Decomposition of the diazonium salt.3. Inefficient hydrolysis of the xanthate intermediate. | 1. Ensure a slight excess of sodium nitrite and sufficient acid (e.g., 2.5-3 equivalents of HCl) are used.[3]2. Strictly maintain the temperature at 0-5 °C during diazotization and subsequent coupling.[3]3. Ensure complete hydrolysis by using a strong base (e.g., NaOH or KOH) and allowing sufficient reaction time, potentially with gentle heating. |
| Formation of a sticky, tar-like substance | Phenolic byproduct formation from diazonium salt decomposition and reaction with water.[5] | This is a direct consequence of poor temperature control. Improve cooling efficiency and monitor the internal reaction temperature closely. Ensure slow, dropwise addition of sodium nitrite solution. |
| Product contains significant amounts of the corresponding disulfide | Oxidation of the thiol product during reaction or work-up.[6][7] | 1. Perform the hydrolysis and extraction steps under a nitrogen or argon atmosphere.2. Acidify the aqueous layer with a non-oxidizing acid (e.g., HCl) before extraction to protonate the thiolate.[7]3. Wash the organic extracts with a dilute solution of a reducing agent like sodium bisulfite. |
| Azo dye formation (intense yellow/orange/red color) | Coupling of unreacted diazonium salt with the electron-rich aromatic ring of the product or starting aniline.[4][5] | 1. Ensure the diazonium salt is fully consumed in the thiolation step. Add the diazonium solution slowly to the xanthate solution to avoid localized excesses.2. Maintain a slightly acidic pH during the coupling step to minimize the reactivity of the aromatic amine.[3] |
Part 3: Experimental Workflow & Methodologies
Visualizing the Synthetic Pathway and Side Reactions
The following diagrams illustrate the intended reaction and potential pitfalls.
Caption: Proposed synthetic pathway for 2-Amino-4-fluoro-5-methylbenzene-1-thiol.
Caption: Common side reactions originating from key intermediates and the final product.
Detailed Step-by-Step Protocol
Materials:
-
4-Fluoro-5-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Ethyl Xanthate (KEX)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Step 1: Diazotization of 4-Fluoro-5-methylaniline
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-5-methylaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath. The aniline hydrochloride salt may precipitate.
-
Dissolve sodium nitrite (1.05 eq) in cold water and add it dropwise to the aniline suspension via the dropping funnel. Crucially, maintain the internal temperature below 5 °C throughout the addition. [3]
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes. Use this solution immediately in the next step.
Step 2: Thiolation via Leuckart Reaction
-
In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and cool to 5-10 °C.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the potassium ethyl xanthate solution with vigorous stirring. A thick, often colored, precipitate of the aryl xanthate intermediate should form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Step 3: Hydrolysis and Work-up
-
Transfer the mixture from Step 2 to a flask equipped with a reflux condenser. Add a solution of sodium hydroxide (3.0-4.0 eq) in water.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the xanthate ester. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature in an ice bath. From this point forward, it is highly recommended to work under an inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Acidify the cold mixture carefully with concentrated HCl to a pH of ~1-2.
-
Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Amino-4-fluoro-5-methylbenzene-1-thiol.
Step 4: Purification
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel. When using chromatography, use degassed solvents and work quickly to minimize on-column oxidation.
References
- Herz, R. (1920s). The Herz reaction, a key method for constructing fused five-membered rings containing nitrogen and sulfur atoms.
-
Leuckart, R. (1890). Eine neue Methode zur Darstellung aromatischer Mercaptane. Journal für Praktische Chemie, 41(1), 179–224. [Link]
-
Wikipedia contributors. (n.d.). Leuckart thiophenol reaction. Wikipedia. [Link]
-
Warburton, W. K. (1957). The Herz Reaction. Chemical Reviews, 57(5), 1011–1020. [Link]
-
Fukushima, D. K., & Tarbell, D. S. (1947). m-THIOCRESOL. Organic Syntheses, 27, 81. [Link]
-
Wang, X., et al. (2016). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules, 21(8), 1049. [Link]
-
Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]
-
Chemguide. (2016). Some reactions of diazonium ions. [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
Sources
- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-4-fluoro-5-methylbenzene-1-thiol
Introduction: 2-Amino-4-fluoro-5-methylbenzene-1-thiol is a substituted aminothiophenol derivative. Its trifunctional nature, featuring an amino group, a thiol group, and a fluorinated aromatic ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] However, the very reactivity that makes this compound useful also presents significant purification challenges. The primary obstacle is the high susceptibility of the thiol group to atmospheric oxidation, which readily forms the corresponding disulfide impurity. This guide provides practical, in-depth solutions to common purification issues encountered by researchers in both academic and industrial settings.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in my sample of 2-Amino-4-fluoro-5-methylbenzene-1-thiol?
The most prevalent impurity is almost invariably the disulfide dimer, bis(2-amino-4-fluoro-5-methylphenyl) disulfide. This is formed by the oxidation of the thiol (-SH) group from two molecules of the parent compound.[3] This reaction is often catalyzed by trace amounts of base and is accelerated by exposure to atmospheric oxygen.[3] Its presence is often indicated by a change in the physical appearance of the sample, from a white or off-white solid to a yellowish or brownish hue.
Q2: My crude product contains a significant amount of the disulfide. Should I try to separate it directly or is there a better way?
Direct separation via chromatography or recrystallization can be challenging if the disulfide is present in high concentrations (>10-15%). A more efficient and higher-yielding strategy is to perform a reductive workup to convert the disulfide impurity back into the desired thiol product before proceeding with the final purification. This significantly simplifies the subsequent purification step by making the desired product the overwhelming majority species. Reagents like sodium borohydride are effective for this conversion.[3][4]
Q3: How should I properly store this compound to minimize degradation?
To ensure long-term stability, 2-Amino-4-fluoro-5-methylbenzene-1-thiol should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It should be kept in a tightly sealed container at low temperatures (≤ 4°C) and protected from light. For solutions, use deoxygenated solvents and store frozen.[5][6]
Q4: What are the recommended analytical techniques for assessing the purity of my final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting the disulfide impurity.
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks. The presence of the fluorine atom provides a unique spectroscopic handle.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
LC-MS: Confirms the molecular weight of the parent compound and can help identify non-volatile impurities.[8][9]
Part 2: Troubleshooting Guides for Common Purification Challenges
This section addresses specific experimental issues with detailed explanations of the underlying chemistry and step-by-step protocols for resolution.
Scenario 1: High Disulfide Content in Crude Product
Issue: Your initial analysis (e.g., by HPLC or TLC) shows two major spots/peaks, with the less polar one identified as the disulfide dimer.
Causality: The synthesis or workup conditions likely involved prolonged exposure to air, especially if basic solutions (like sodium bicarbonate or carbonate washes) were used. The thiolate anion, formed under basic conditions, is extremely susceptible to oxidation.[3][10]
Solution: Reductive Workup Prior to Purification
This protocol converts the disulfide byproduct back into the desired thiol, maximizing your yield.
Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve the crude product mixture in a suitable alcohol, such as methanol or ethanol, under a nitrogen or argon atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄) portion-wise. A typical starting point is 1.5-2.0 equivalents relative to the estimated disulfide content. You may observe gas evolution (hydrogen).
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor the disappearance of the disulfide by TLC or HPLC (approximately 1-3 hours).
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is slightly acidic (pH ~5-6). Perform this step slowly at 0 °C as it is exothermic and produces hydrogen gas.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Proceed to Final Purification: The resulting material, now enriched in the thiol, can be purified using one of the methods described below.
Scenario 2: Product Degradation During Silica Gel Chromatography
Issue: You observe significant streaking on your TLC plate, and the collected column fractions show the reappearance or enrichment of the disulfide impurity.
Causality: Standard silica gel chromatography presents two major problems for thiols:
-
Oxygen: Solvents used for chromatography contain dissolved atmospheric oxygen, which will oxidize the thiol on the high-surface-area stationary phase.
-
Acidity: Standard silica gel is slightly acidic, which can sometimes catalyze side reactions. While thiols are generally more stable under acidic conditions than basic ones, the combination of a large surface area and oxygen is detrimental.[11]
Solution: Inert Atmosphere Flash Chromatography
This technique minimizes oxygen exposure throughout the purification process.
Protocol: Inert Atmosphere Chromatography
-
Solvent Deoxygenation: Before preparing the mobile phase, thoroughly deoxygenate your solvents (e.g., hexanes, ethyl acetate) by sparging with argon or nitrogen for at least 30-60 minutes.
-
Column Slurry and Packing: Prepare the silica gel slurry using the deoxygenated eluent. Pack the column as usual, but maintain a positive pressure of inert gas at the top of the column throughout the packing, loading, and running phases.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel. After the solvent is evaporated, ensure the resulting powder is dry and free-flowing. Load this onto the top of the packed column under a flow of inert gas.
-
Elution: Run the column using the deoxygenated eluent, maintaining a positive pressure of inert gas. Collect fractions under a stream of inert gas if possible.
-
Fraction Analysis: Promptly analyze the collected fractions by TLC. Combine the pure fractions and immediately remove the solvent under reduced pressure.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Standard Silica Gel (60 Å, 40-63 µm) | Generally sufficient if inert techniques are used. |
| Mobile Phase | Hexane/Ethyl Acetate or Toluene/Ethyl Acetate Gradient | Offers good separation of the polar thiol from the less polar disulfide. |
| Atmosphere | Nitrogen or Argon | Crucial for preventing on-column oxidation.[11] |
Scenario 3: Inefficient Purification by Recrystallization
Issue: Attempts to recrystallize the product result in low recovery, "oiling out," or no significant improvement in purity.
Causality: This typically stems from an improper choice of solvent system. An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below, while impurities should remain soluble at all temperatures.[12][13]
Solution: Systematic Solvent Screening and Inert Atmosphere Recrystallization
Protocol: Inert Recrystallization
-
Solvent Screening: In small vials, test the solubility of your crude product (~10-20 mg) in various solvents (~0.5 mL). See the table below for suggestions. Identify a solvent (or solvent pair) that meets the criteria for good recrystallization.
-
Dissolution: In a flask equipped with a condenser and under a nitrogen or argon atmosphere, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask under an inert atmosphere.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under a vacuum with a nitrogen bleed to prevent oxidation.
| Solvent | Solubility at Room Temp | Solubility at Boiling Point | Potential Use |
| Toluene | Sparingly Soluble | Soluble | Good single solvent. |
| Hexane | Insoluble | Sparingly Soluble | Good as an anti-solvent with a more polar solvent. |
| Ethyl Acetate | Soluble | Very Soluble | May need an anti-solvent like hexane. |
| Ethanol/Water | Soluble in Ethanol | Very Soluble in Ethanol | Water can be used as an anti-solvent. |
Part 3: Visual Workflows and Diagrams
Purification Strategy Decision Tree
This diagram guides the user to the most appropriate purification workflow based on the initial state of their crude material.
Caption: Decision tree for selecting a purification strategy.
Inert Atmosphere Chromatography Workflow
This diagram illustrates the key steps for performing chromatography while minimizing exposure to oxygen.
Caption: Workflow for inert atmosphere column chromatography.
References
-
Wikipedia. Thiophenol. [Link]
-
ResearchGate. Thiophilic interaction chromatography for supercoiled plasmid DNA purification | Request PDF. [Link]
-
Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69–80. [Link]
- Google P
-
Jiang, Y., Qin, Y., Xie, S., Zhang, X., Dong, J., & Ma, D. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5250–5253. [Link]
-
Archipel UQAM. AUGMENTATION DE LA DÉTECTABILITÉ DES MÉTABOLITES PHOSPHORYLÉS ET THIOLS PAR CHROMATOGRAP. [Link]
-
Reddit. How would you purify air-sensitive materials (thiols) using column chromatography? (2013). [Link]
-
ResearchGate. Determination of thiophenol concentrations in water samples. [Link]
-
PubChem. 2-Amino-5-fluorobenzene-1-thiol. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Khazaei, A., et al. (2022). Novel One-Pot Synthesis of Thiophenols from Related Triazenes under Mild Conditions. Polycyclic Aromatic Compounds. [Link]
-
Kim, Y., & Park, C. (2021). Chemistry of Polythiols and Their Industrial Applications. Polymers, 13(21), 3743. [Link]
-
Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. [Link]
-
Masi, A., Ghisi, R., & Ferretti, M. (2002). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padova Thesis Archive. [Link]
-
University at Albany, Scholars Archive. Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. [Link]
-
MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. [Link]
-
PubChem. 2-Amino-4-methylbenzene-1-thiol. [Link]
-
ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
MDPI. Solid-Phase Spectrometric Determination of Organic Thiols Using a Nanocomposite Based on Silver Triangular Nanoplates and Polyurethane Foam. [Link]
-
Featherston, A. L., & Miller, S. J. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 90, 132205. [Link]
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 939-953. [Link]
-
Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(4), 437–439. [Link]
-
Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation. [Link]
-
ResearchGate. Thiol oxidation by biologically-relevant reactive species. [Link]
-
PubChem. 2-Amino-5-methylbenzene-1-thiol. [Link]
-
Pang, W., et al. (2013). Thiol protection in membrane protein purifications: A study with phage holins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(2), 557-561. [Link]
-
NurdRage. (2009). How to Purify by Recrystallization. YouTube. [Link]
-
Gurrath, M., et al. (2004). 2 Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E22a. [Link]
-
Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?[Link]
Sources
- 1. CAS 23451-96-9: 2-amino-5-methylbenzenethiol | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-5-methylbenzene-1-thiol | C7H9NS | CID 323260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.cn]
- 6. biotage.com [biotage.com]
- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]
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- 10. researchgate.net [researchgate.net]
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- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Stabilizing 2-Amino-4-fluoro-5-methylbenzene-1-thiol
Welcome to the technical support guide for 2-Amino-4-fluoro-5-methylbenzene-1-thiol. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly reactive aminothiophenol intermediate. Due to its molecular structure, this compound is particularly susceptible to oxidative degradation, which can compromise experimental integrity, yield, and purity.
This guide provides in-depth, field-tested answers to common stability issues, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to proactively prevent degradation and troubleshoot effectively when challenges arise.
Frequently Asked Questions (FAQs): Understanding the Instability
Q1: What makes 2-Amino-4-fluoro-5-methylbenzene-1-thiol so prone to oxidation?
The instability is inherent to the aminothiophenol scaffold. Two primary factors are at play:
-
The Thiol Group (-SH): The thiol group is readily oxidized. The process often begins with the deprotonation of the thiol to a thiolate anion (-S⁻), which is a much stronger nucleophile and is oxidized far more easily than its protonated form.[1] This oxidation can proceed through a one-electron pathway to form a thiyl radical, which then dimerizes, or a two-electron pathway.[2] The most common degradation product is the corresponding disulfide dimer.
-
The Amino Group (-NH₂): The electron-donating nature of the amino group increases the electron density of the aromatic ring, making the entire molecule more susceptible to oxidation. Furthermore, the presence of both amino and thiol groups can lead to complex degradation pathways beyond simple disulfide formation.
Q2: What are the primary products of oxidation?
The most common and immediate oxidation product is the disulfide dimer: bis(2-amino-4-fluoro-5-methylphenyl) disulfide . This occurs when two molecules of the thiol are linked via a sulfur-sulfur bond.
Under more aggressive oxidizing conditions (e.g., prolonged exposure to air, presence of stronger oxidants), the sulfur atom can be further oxidized to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately, sulfonic acids (R-SO₃H).[3][4] These higher oxidation states are generally irreversible and represent significant degradation.[2]
Troubleshooting Guide: Diagnosing Experimental Failures
Q3: My freshly synthesized or purchased thiol shows impurities by LC-MS/GC-MS, including a peak with approximately double the molecular weight. What is happening?
This is a classic sign of disulfide dimer formation. The "double molecular weight" peak corresponds to two molecules of your starting material linking together. This indicates that the compound was exposed to an oxidizing environment (likely atmospheric oxygen) at some point during synthesis, workup, storage, or sample preparation.[5] Even brief exposure can initiate dimerization, especially if the compound is in solution.
Q4: I dissolved my thiol in a standard organic solvent (like MeOH or THF) and noticed a rapid color change and degradation. Why did this happen?
Standard laboratory solvents, even from sealed bottles, contain significant amounts of dissolved oxygen. When you dissolve the thiol, you are intimately mixing it with this oxidant, accelerating its degradation.[5] This is a very common failure mode. The solution is to use properly deoxygenated solvents for all experiments.[5][6]
Q5: My compound appears stable as a solid but degrades quickly once I add a basic reagent or buffer (e.g., triethylamine, phosphate buffer at pH > 7). What is the cause?
The degradation is accelerating because of a pH change. In basic conditions, the thiol group (-SH) is deprotonated to the thiolate anion (-S⁻).[1] The thiolate is significantly more reactive and susceptible to oxidation than the neutral thiol.[1] Therefore, raising the pH dramatically increases the rate of disulfide formation. If your reaction requires basic conditions, it is critical to maintain a strictly inert atmosphere.
Q6: I stored my thiol in the freezer, but it still degraded over a few weeks. Isn't cold temperature enough?
While cold temperatures slow down reaction kinetics, they do not stop oxidation if an oxidant is present. If the vial contains air in the headspace, oxidation will continue, albeit more slowly. For long-term stability, the combination of low temperature and an inert atmosphere is essential.[5][7]
Core Stabilization Protocols & Methodologies
Protocol 1: Handling and Transfer under Inert Atmosphere
The single most effective way to prevent oxidation is to exclude oxygen. This requires the use of standard air-sensitive techniques.
Objective: To handle and transfer the solid or solutions of the thiol without exposure to atmospheric oxygen.
Apparatus:
-
Glovebox or Schlenk line
-
Source of dry, inert gas (Argon or Nitrogen)
-
Schlenk flasks and other appropriate glassware, oven-dried before use[8]
-
Septa, cannulas (double-tipped needles), and syringes
Step-by-Step Methodology:
-
Preparation: Oven-dry all glassware (e.g., at 125°C overnight) and allow it to cool in a desiccator or under a stream of inert gas to remove adsorbed moisture.[8]
-
Inerting the System: Assemble the glassware on a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "vac/backfill" cycle at least three times to ensure the atmosphere is fully inert.
-
Handling the Solid: If using a glovebox, bring the sealed vial of the thiol inside. If using a Schlenk line, briefly remove the flask stopper under a strong positive pressure of inert gas (a "cone of silence") to add the solid quickly.
-
Solvent Addition: Use a deoxygenated solvent (see Protocol 2). Transfer the solvent to the flask containing the thiol via a cannula or a gas-tight syringe.
-
Storage of Solutions: If a solution needs to be stored, ensure it is in a tightly sealed Schlenk flask with a positive pressure of inert gas. Wrap the flask in foil to protect it from light, which can also promote oxidation.[5]
Protocol 2: Solvent Deoxygenation
Objective: To remove dissolved oxygen from solvents before they contact the thiol.
Method A: Sparge with Inert Gas
-
Obtain a long needle or a glass tube that reaches the bottom of the solvent container.
-
Connect the needle/tube to a source of inert gas (Argon or Nitrogen).
-
Bubble the gas through the solvent for at least 30-60 minutes.[6] This physically displaces the dissolved oxygen.
-
Keep the solvent under a positive pressure of inert gas until use.
Method B: Freeze-Pump-Thaw (for more rigorous deoxygenation)
-
Place the solvent in a robust Schlenk flask (do not fill more than halfway).
-
Freeze: Fully freeze the solvent using a liquid nitrogen bath.
-
Pump: Once frozen solid, open the flask to a high-vacuum line and evacuate for several minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You may hear gas bubbles being released from the liquid as it thaws.
-
Repeat this Freeze-Pump-Thaw cycle at least three times for maximum effect.[6] After the final thaw, backfill the flask with inert gas.
Protocol 3: Monitoring Oxidation Analytically
Objective: To quantify the amount of active thiol and detect the formation of the disulfide dimer.
Method: LC-MS Analysis with In-Situ Derivatization
-
Rationale: Thiols can oxidize during the analysis process itself (in the autosampler, for example).[9] To get an accurate snapshot, the free thiol is often "capped" with a derivatizing agent immediately upon sampling. N-ethylmaleimide (NEM) is a common choice as it reacts quickly and specifically with thiols.[9]
-
Procedure:
-
Prepare a stock solution of NEM in an appropriate solvent (e.g., acetonitrile).
-
Under inert conditions, take an aliquot of your thiol-containing sample.
-
Immediately quench it in a solution containing an excess of NEM.
-
Allow the reaction to proceed for a few minutes.
-
Analyze the resulting mixture by LC-MS.
-
You will monitor for three species: the unreacted thiol, the disulfide dimer, and the thiol-NEM adduct. The ratio of these peaks will give you a more accurate measure of the sample's integrity at the moment of collection.
-
Data Summaries & Visualizations
Oxidation Pathway of an Aromatic Thiol
The following diagram illustrates the primary oxidation pathways for an aminothiophenol. The initial, reversible formation of the disulfide is the most common issue, while further oxidation to sulfonic acids represents irreversible degradation.
Caption: Oxidation pathway of the thiol to its dimer and higher oxidation states.
Troubleshooting Workflow for Thiol Instability
Use this workflow to diagnose the root cause of observed degradation.
Caption: A decision tree for troubleshooting thiol degradation.
Table 1: Comparison of Storage Conditions
| Storage Condition | Atmosphere | Temperature | Expected Stability | Key Considerations |
| Sub-Optimal | Air | Room Temp | Very Poor (< 1 day) | Prone to rapid dimerization and further oxidation. Not recommended. |
| Moderate | Air | -20 °C | Poor (Days to weeks) | Slows degradation but does not prevent it. Suitable only for very short-term storage.[5] |
| Optimal | Inert (Argon/N₂) | -20 °C | Good (Months) | The industry standard for preserving purity. Requires proper air-sensitive handling.[5][7] |
| Optimal (Solution) | Inert (Argon/N₂) | -20 °C | Fair to Good | Stability in solution is lower than as a solid. Use only deoxygenated solvents.[5] |
References
-
Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π-π Stacking Interactions. Langmuir. Available at: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. Available at: [Link]
-
Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. American Chemical Society. Available at: [Link]
-
Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π−π Stacking Interactions. ACS Publications. Available at: [Link]
-
A fresh look at the structure of aromatic thiols on Au surfaces from theory and experiment. Nature. Available at: [Link]
-
Gold Nanoparticles Stabilized with Aromatic Thiols: Interaction at the Molecule–Metal Interface and Ligand Arrangement in the Molecular Shell Investigated by SR-XPS and NEXAFS. ACS Publications. Available at: [Link]
-
Role of aminothiols as a component of the plasma antioxidant system and relevance to homocysteine-mediated vascular disease. Portland Press. Available at: [Link]
-
Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Government of Canada Publications. Available at: [Link]
-
Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. PMC. Available at: [Link]
-
Handling thiols in the lab : r/chemistry. Reddit. Available at: [Link]
-
The Role of Aminothiols as Biomarkers of Oxidative Stress and Clinical Outcomes in Coronary Artery Bypass Grafting (CABG): A Narrative Review. PMC. Available at: [Link]
-
SOP FOR STENCH CHEMICALS. Columbia University Research. Available at: [Link]
-
Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry. Available at: [Link]
-
INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation. Available at: [Link]
-
Handling air-sensitive reagents AL-134. MIT Department of Chemistry. Available at: [Link]
-
Problem arises in thiol synthesis.? ResearchGate. Available at: [Link]
-
S,N-modified aminothiols as antioxidants and potential anti-radiation agents. КНУshop. Available at: [Link]
-
2-Amino-5-fluorobenzene-1-thiol. PubChem. Available at: [Link]
-
Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. ACS Publications. Available at: [Link]
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Thiol Handling : r/Chempros. Reddit. Available at: [Link]
-
Stability of thiols in an aqueous process flavoring. PubMed. Available at: [Link]
-
Synthesis of 2-Amino-4-Methyl-5-Aminomethylthiazole. Amanote Research. Available at: [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]
-
2-Amino-4-methylbenzene-1-thiol. PubChem. Available at: [Link]
-
LCMS Troubleshooting Tips. Shimadzu. Available at: [Link]
-
Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. Available at: [Link]
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Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers. Available at: [Link]
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Thiol oxidation by biologically-relevant reactive species. ResearchGate. Available at: [Link]
-
Structures of Fluoro, Amino and Thiol Inhibitors Bound to the [Fe4S4] Protein IspH. PMC. Available at: [Link]
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The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. Available at: [Link]
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Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available at: [Link]
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Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. ResearchGate. Available at: [Link]
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Technical Support Center: Handling Air-Sensitive Reactions with 2-Amino-4-fluoro-5-methylbenzene-1-thiol
Welcome to the dedicated support center for handling 2-Amino-4-fluoro-5-methylbenzene-1-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for successfully employing this air-sensitive reagent in your synthetic workflows. My aim is to move beyond simple instructions and explain the fundamental principles behind each technique, empowering you to troubleshoot and adapt these protocols to your specific experimental needs.
The Challenge: Understanding Thiol Air-Sensitivity
2-Amino-4-fluoro-5-methylbenzene-1-thiol, like most thiols, is susceptible to oxidation by atmospheric oxygen. The primary and most common degradation pathway is the formation of a disulfide dimer. This oxidative coupling not only consumes your starting material but can also introduce impurities that complicate purification and subsequent reaction steps.
The mechanism of this oxidation can be complex, proceeding through either radical or ionic pathways.[1] The susceptibility to oxidation is significantly increased under basic conditions, which deprotonate the thiol (R-SH) to the more nucleophilic thiolate anion (R-S⁻).[2][3] This thiolate is highly reactive towards oxygen. Therefore, meticulous exclusion of air is not just a recommendation; it is a prerequisite for achieving reproducible and high-yielding results.
Essential Techniques and Equipment
Success with air-sensitive reagents hinges on the proper use of specialized equipment. The two cornerstones of air-free chemistry are the Schlenk line and the glovebox.
-
Schlenk Line: A versatile apparatus that allows for the manipulation of reagents under an inert atmosphere (typically Argon or Nitrogen) or vacuum using a dual-manifold system.[4][5] It is essential for setting up reactions, transferring solvents, and running reactions that do not require constant manipulation.
-
Glovebox: An enclosed chamber maintained under a positive pressure of a purified inert gas.[6][7] It is the gold standard for operations that are difficult to perform in sealed glassware, such as weighing and transferring solids, preparing stock solutions, and assembling complex apparatus.[6]
Workflow for a Standard Air-Sensitive Reaction Setup
The following diagram outlines the critical path for setting up a reaction using Schlenk line techniques.
Caption: Standard workflow for setting up an air-sensitive reaction using a Schlenk line.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction produced a significant amount of an unknown, less polar byproduct with approximately double the mass of my starting material. What is it and how can I prevent it?
Answer: This is the classic signature of oxidative dimerization, where two molecules of your thiol have coupled to form the corresponding disulfide.[8] This indicates that your reaction was compromised by oxygen at some stage.
Causality & Solution:
-
Inadequate Solvent Degassing: Dissolved oxygen in solvents is a primary culprit. Standard reagent-grade solvents are saturated with air.
-
Leaks in the Reaction Setup: Even a small leak in your glassware joints or septa can allow a continuous ingress of air.
-
Protocol: Ensure all ground glass joints are well-greased and securely clamped. Use fresh, high-quality rubber septa and secure them with wire or zip-ties. A slight positive pressure of inert gas, indicated by a steady, slow bubbling rate (1-2 bubbles per second) from your oil bubbler, should be maintained throughout the reaction.[7]
-
-
Contaminated Inert Gas: The inert gas from the cylinder may contain trace amounts of oxygen.
-
Protocol: For highly sensitive applications, pass the inert gas through an oxygen-scrubbing catalyst column.[6]
-
Question 2: My starting thiol appears discolored or has poor solubility compared to a fresh bottle. Is it still usable?
Answer: Discoloration (often yellowish) and changes in solubility are strong indicators of degradation, likely through oxidation to the disulfide. It is not recommended to use the material without purification, as this will lead to inaccurate stoichiometry and difficult-to-remove impurities.
Causality & Solution:
-
Improper Storage: The reagent was likely exposed to air during previous use or through a faulty container seal.
-
Protocol for Storage: Always store 2-Amino-4-fluoro-5-methylbenzene-1-thiol in a tightly sealed container with the headspace flushed with an inert gas like Argon.[2][11] Store in a cool, dark environment, such as a refrigerator (2-8°C), to minimize thermal degradation.[12]
-
Protocol for Dispensing: When you need to take a portion of the solid, do so in a glovebox. If a glovebox is unavailable, open the container under a positive flow of inert gas for the briefest time possible and immediately re-flush the headspace before sealing.
-
Question 3: The reaction proceeds cleanly according to TLC, but my product decomposes during workup or column chromatography. Why is this happening?
Answer: The workup and purification stages are the most common points of failure for air-sensitive compounds because they often involve exposure to air and non-degassed solvents.[2] Your product, which may also be a thiol or another air-sensitive species, is degrading upon exposure.
Causality & Solution:
-
Exposure During Aqueous Workup: Using standard tap water or non-degassed solvents for extraction will introduce a large amount of oxygen.
-
Protocol: Perform all quenching and extraction steps under an inert atmosphere. Use solvents that have been previously degassed by sparging.[13] Work quickly to minimize the time the compound spends in the separatory funnel.
-
-
Oxygen in Chromatography Solvents/Silica: Silica gel and chromatography solvents are saturated with air.
-
Protocol: Prepare a slurry of your silica gel using deoxygenated solvent. Pack the column and run it under a slight positive pressure of inert gas. Deoxygenate your eluent by bubbling nitrogen or argon through it prior to and during the purification process.[13] Some researchers report that using acidic alumina instead of silica can sometimes reduce oxidation.[13]
-
Question 4: My reaction is sluggish or fails to initiate, even with a fresh bottle of the thiol. What else could be wrong?
Answer: Assuming the thiol is pure, the failure likely lies with another component of the reaction system. In air-sensitive chemistry, every reagent and solvent must be treated as a potential point of failure.
Causality & Solution:
-
Check All Reagents and Solvents: Are other reagents air or moisture sensitive? Was your solvent truly anhydrous and deoxygenated? Did you use an oven-dried flask that was properly cooled under an inert atmosphere?[14][15]
-
Re-evaluate the Reaction Conditions: Double-check calculations, concentration, temperature, and addition order.[15] A seemingly minor detail can be critical. For example, adding a base before the system is fully inert can deprotonate the thiol to the highly reactive thiolate, which can be rapidly oxidized by even trace amounts of oxygen.
Frequently Asked Questions (FAQs)
Q: Which inert gas is better for handling this thiol: Argon or Nitrogen? A: Both are effective. Argon is denser than air, so it provides a more stable inert "blanket" over the reaction mixture and is less likely to diffuse away.[6] Nitrogen is significantly less expensive and is sufficient for the vast majority of applications. For highly critical reactions, Argon is preferred.
Q: How should I properly clean my glassware after a reaction with this thiol to remove the odor? A: The persistent odor of thiols is a common laboratory nuisance. To clean glassware, first rinse with a suitable organic solvent to remove the bulk of the material. Then, immerse or fill the glassware with a dilute bleach solution (e.g., a 1:1 mixture of commercial bleach and water) and let it soak overnight in a fume hood.[16] The bleach will oxidize the residual thiol to odorless sulfonic acids.
Q: Can I weigh this solid on an open-air balance? A: This is strongly discouraged. The ideal method is to weigh the thiol inside a glovebox. If a glovebox is not available, you must work quickly. A pragmatic approach is to weigh a slightly larger amount than needed into a flask, immediately seal and purge the flask, and then create a stock solution with a known concentration using degassed solvent. The exact amount can then be delivered to the reaction via syringe.
Q: My reaction requires a basic additive. How does this affect my setup? A: The presence of a base will form the thiolate anion, which is much more sensitive to oxidation than the neutral thiol.[2][3] In this case, the rigor of your air-free technique must be at its highest. Ensure the system is fully inert before adding the base. Pre-mixing the thiol and base should only be done under an impeccably inert atmosphere.
Data & Protocols at a Glance
Table 1: Comparison of Solvent Degassing Techniques
| Feature | Inert Gas Bubbling (Sparging) | Freeze-Pump-Thaw |
| Principle | Displaces dissolved O₂ with a stream of inert gas.[10] | Removes all dissolved gases by vacuum after freezing the solvent.[4] |
| Effectiveness | Good to Excellent. Can achieve O₂ levels comparable to FPT with optimized setups.[17] | Excellent. Considered the most rigorous method.[17] |
| Time Required | 30-60 minutes per liter. | ~20-30 minutes per cycle; 3 cycles recommended. |
| Equipment | Inert gas cylinder, regulator, long needle/sparging tube. | Schlenk flask, vacuum pump, cold trap (liquid N₂).[18] |
| Best For | General purpose, large volumes, routine reactions. | Highly oxygen-sensitive reactions, kinetic studies, polymerizations. |
Protocol: Transfer of an Air-Sensitive Solution via Syringe
-
Prepare the System: Ensure the reaction flask and the thiol stock solution are both under a positive pressure of inert gas, vented through oil bubblers.
-
Purge the Syringe: Take a clean, dry syringe fitted with a needle. Puncture the septum of a separate flask containing only inert gas. Draw a full volume of inert gas into the syringe and expel it into the hood. Repeat this process 3-5 times to flush all air from the syringe.
-
Withdraw the Reagent: After the final purge, draw a small pocket of inert gas (~10% of the syringe volume) into the syringe.[19] Puncture the septum of the thiol stock solution and insert the needle tip below the liquid surface. Slowly draw the desired volume of solution into the syringe. The inert gas bubble will remain at the plunger end.
-
Transfer to Reaction: Withdraw the needle from the stock solution. Puncture the septum of the reaction flask and slowly add the reagent. The inert gas bubble you initially drew in acts as a protective buffer, ensuring no air is accidentally introduced.[19]
-
Clean Up: Immediately quench and clean the syringe to prevent the needle from clogging.[14]
Troubleshooting Logic Flow
If a reaction fails, follow this diagnostic path to identify the likely culprit.
Caption: A decision tree for troubleshooting failed air-sensitive reactions.
References
- An Illustrated Guide to Schlenk Line Techniques. (2023). Vertex AI Search.
- Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC. (n.d.).
- Oxidation of thiols - ResearchGate. (n.d.).
- Keeping air and moisture out | VACUUBRAND. (2024, November 12). VACUUBRAND.
- Schlenk Line - UNM: Chemistry Department. (n.d.). University of New Mexico.
- Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. (2017, July 14). JoVE.
- Guides - Chemistry LibreTexts. (2024, October 15). Chemistry LibreTexts.
- Kinetics of oxidation of aliphatic and aromatic thiols by myeloperoxidase compounds I and II - PubMed. (1999, January 29). PubMed.
- Handling thiols in the lab : r/chemistry - Reddit. (2013, October 4). Reddit.
- The role of thiols and disulfides in protein chemical and physical stability - PMC. (n.d.).
- Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by - University of Waterloo. (2011, July 29).
- Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - ACS Omega - Figshare. (2024, October 12). Figshare.
- Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? | ResearchGate. (2013, August 19).
- Air-free technique - Wikipedia. (n.d.). Wikipedia.
- Inerting, purging, sparging, pressure transfer in pharma/biotech - Linde Gas. (n.d.). Linde Gas.
- Disulfide - Wikipedia. (n.d.). Wikipedia.
- Explain why bubbling a solution with an inert gas (e.g. argon or nitrogen) causes deoxygenation of the solution. | Homework.Study.com. (n.d.). Study.com.
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). University of Pittsburgh.
- Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Air Sensitive Compounds | Ossila. (n.d.). Ossila.
- Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Master Organic Chemistry.
- Reactions of Thiols - Chemistry Steps. (2021, December 14). Chemistry Steps.
- How would you purify air-sensitive materials (thiols) using column chromatography? - Reddit. (2013, October 18). Reddit.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich.
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- SOP FOR STENCH CHEMICALS - Columbia | Research. (n.d.). Columbia University.
- 131105-89-0|2-Amino-4-fluorobenzenethiol|BLD Pharm. (n.d.). BLD Pharm.
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Technical Support Center: Scaling Up 2-Amino-4-fluoro-5-methylbenzene-1-thiol Production
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4-fluoro-5-methylbenzene-1-thiol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the production of this and structurally similar aromatic thiols. We will address common challenges, from reaction optimization to purification and handling, providing scientifically grounded solutions to ensure a safe, efficient, and scalable process.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries regarding the handling and synthesis of 2-Amino-4-fluoro-5-methylbenzene-1-thiol.
Q1: What is the primary cause of low yield and dark product coloration during synthesis?
A1: The most common issue is the oxidation of the thiol (-SH) group to form a disulfide (S-S) bridge.[1][2] This side reaction is accelerated by exposure to atmospheric oxygen, especially under basic conditions, and can lead to a complex mixture of byproducts that are difficult to separate and often colored.[2] Maintaining a strict inert atmosphere (nitrogen or argon) throughout the reaction, work-up, and purification is critical.[3][4]
Q2: What are the critical safety precautions for handling this compound?
A2: Aromatic thiols are known for their potent, unpleasant odors and potential toxicity.[5][6] Always handle 2-Amino-4-fluoro-5-methylbenzene-1-thiol and its precursors in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat, is mandatory.[6][7] Due to its stench, which can be detected at parts-per-billion levels, it is advisable to implement a system for trapping effluent gases, such as a bleach scrubber.[5][8]
Q3: How should I store the final product to ensure its stability?
A3: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[3] It must be protected from light and air to prevent degradation, primarily through oxidation to the disulfide.[3][4] For long-term storage, amber glass vials with PTFE-lined caps are recommended.
Q4: What analytical techniques are best for monitoring reaction progress and final purity?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) provides a quick qualitative assessment. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but care must be taken as thermally labile thiols can degrade in the injector port. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation of the final product.
Section 2: Synthesis and Scale-Up Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and scale-up process in a detailed question-and-answer format.
Synthesis Phase
Problem: My reaction is sluggish or does not go to completion, even after extended reaction times.
-
Possible Cause 1: Inactive Reducing Agent. Many synthetic routes to thiophenols involve the reduction of a sulfonyl chloride or disulfide precursor.[9][10] Reducing agents like zinc dust or sodium borohydride can lose activity if not stored properly.
-
Solution: Use a freshly opened container of the reducing agent or test the activity of your current stock on a small scale with a known standard. For scale-up, consider more robust reduction systems. One patented process for thiophenol derivatives uses sodium bisulfite as an inexpensive and effective reducing agent for aromatic disulfides.[11]
-
-
Possible Cause 2: Poor Solubility of Starting Materials. In a heterogeneous reaction mixture, poor solubility of the starting material can severely limit the reaction rate.
-
Solution: Screen different solvent systems to improve solubility. For instance, in the reduction of sulfonyl chlorides, using a co-solvent like THF or dioxane with an aqueous acid can improve reaction rates. Ensure vigorous stirring is maintained, especially on a larger scale, to maximize the interfacial area between phases.
-
-
Possible Cause 3: Inefficient Mass and Heat Transfer at Scale. What works in a 100 mL round-bottom flask may fail in a 20 L reactor due to changes in surface-area-to-volume ratio.
-
Solution: Ensure your reactor is equipped with adequate agitation (e.g., an overhead stirrer with a properly designed impeller) to maintain a homogeneous mixture. Monitor the internal reaction temperature closely, as exothermic or endothermic processes can be more pronounced at scale.
-
Work-up and Isolation
Problem: During aqueous work-up, a significant amount of an insoluble, sticky solid forms.
-
Possible Cause: Disulfide Formation. This is a classic sign of thiol oxidation. When the reaction mixture is quenched and the pH is adjusted, especially if it becomes neutral or basic in the presence of air, the thiolate anion forms and rapidly oxidizes to the disulfide.[1][10]
-
Solution: Perform the entire work-up under a nitrogen or argon blanket. Use degassed (sparged with nitrogen) solvents and water for all extractions and washes. When neutralizing the reaction mixture, it is often better to acidify the aqueous layer first and then extract the thiol into an organic solvent to keep it in its less reactive protonated form.[10]
-
Problem: The product is difficult to extract from the aqueous phase, leading to low isolated yields.
-
Possible Cause: Formation of Emulsions or Poor Partitioning. The amino group on the aromatic ring can become protonated at low pH, increasing the compound's water solubility and making extraction into a non-polar organic solvent difficult.
-
Solution: Carefully adjust the pH of the aqueous layer. A pH range of 6.5 to 7.2 is often optimal for neutralizing metal salts without making the solution too basic, which would promote oxidation.[11] If emulsions form, adding brine (saturated NaCl solution) can help to break them. Consider using a more polar extraction solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Purification
Problem: The crude product is a dark, oily substance that is difficult to purify by crystallization.
-
Possible Cause 1: Presence of Oxidative Byproducts. As mentioned, disulfide impurities are a primary culprit. These are often higher molecular weight, less crystalline, and can act as crystallization inhibitors.
-
Solution: Before attempting crystallization, consider a pre-purification step. Flash column chromatography on silica gel can be effective, but care must be taken as silica can be slightly acidic and may retain the basic amino group. It is often recommended to use a solvent system containing a small amount of a tertiary amine (e.g., 0.5% triethylamine in a hexane/ethyl acetate eluent) to mitigate this.
-
-
Possible Cause 2: Residual Metal Salts. If a metal-based reducing agent (like zinc or tin) was used, residual metal salts can contaminate the product.
-
Solution: An acidic wash (e.g., dilute HCl) during the work-up is usually sufficient to remove these. Ensure the pH is carefully controlled to avoid product loss.
-
Problem: My product decomposes during purification by distillation.
-
Possible Cause: Thermal Instability. Aromatic thiols, particularly those with additional functional groups, can be thermally labile. High temperatures can promote decomposition or polymerization.
-
Solution: Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is well-sealed and a good vacuum can be achieved. For very sensitive compounds, short-path distillation is the preferred method to minimize the time the compound spends at high temperatures.
-
Section 3: Key Experimental Protocols & Workflows
General Synthesis Workflow
The synthesis of 2-Amino-4-fluoro-5-methylbenzene-1-thiol typically starts from a corresponding aniline or sulfonyl chloride derivative. A common approach involves the reduction of the corresponding sulfonyl chloride.
Caption: General synthesis workflow for 2-Amino-4-fluoro-5-methylbenzene-1-thiol.
Protocol: Reductive Cleavage of Disulfide Impurity
If disulfide formation is significant, the crude product can be treated with a reducing agent to cleave the S-S bond back to the desired thiol before final purification.
Materials:
-
Crude thiol product (containing disulfide)
-
Sodium borohydride (NaBH₄)
-
Ethanol (degassed)
-
2M Hydrochloric acid (degassed)
-
Ethyl acetate (degassed)
Procedure:
-
Dissolve the crude product in degassed ethanol under a nitrogen atmosphere.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride portion-wise. The disulfide's yellow color should fade. Monitor the reaction by TLC until the disulfide spot disappears.
-
Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding 2M HCl until the pH is ~7.
-
Extract the product into degassed ethyl acetate.
-
Wash the organic layer with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the thiol, now ready for final purification.
Troubleshooting Logic: Low Product Purity
When faced with low purity after initial isolation, a systematic approach is necessary to identify the root cause.
Sources
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Validation & Comparative
Comparative Study: 2-Amino-4-fluoro-5-methylbenzene-1-thiol in Heterocycle Synthesis
The following guide provides a comparative technical analysis of 2-Amino-4-fluoro-5-methylbenzene-1-thiol , a specialized intermediate used in the rational design of fluorinated heterocycles.
Executive Summary
2-Amino-4-fluoro-5-methylbenzene-1-thiol (CAS: 1565977-92-5 ) represents a "hybrid" class of aminothiols where the electronic deactivation of fluorine is strategically counterbalanced by the electron-donating methyl group. Unlike the parent 2-aminothiophenol (2-ATP) , which serves as a general-purpose building block, this fluorinated analog is engineered for medicinal chemistry applications —specifically to introduce metabolic resistance (via C–F bonds) while maintaining the nucleophilic reactivity required for efficient cyclization into benzothiazoles and benzothiazinones.
Key Differentiator: The 5-methyl group restores the nucleophilicity of the amino group (at position 2), which is typically compromised by fluorine substitution in other analogs (e.g., 2-amino-4-fluorobenzenethiol).
Chemical Profile & Electronic Analysis
Structural Specifications
-
IUPAC Name: 2-Amino-4-fluoro-5-methylbenzene-1-thiol[1][2][3]
-
Molecular Formula: C
H FNS[2][3][5][7] -
Molecular Weight: 157.21 g/mol
-
Appearance: Off-white to pale yellow solid (oxidizes to disulfide upon air exposure).
Electronic "Push-Pull" Dynamics
The performance of this compound is defined by the competing electronic effects of the substituents on the benzene ring:
| Substituent | Position | Effect on -NH | Effect on -SH (Pos 1) | Net Outcome |
| Fluorine | C4 (Meta to NH | -I (Inductive Withdrawal): Reduces basicity and nucleophilicity. | +R (Resonance) vs -I: Para position allows resonance donation, but -I usually dominates for thiols. | Increases acidity of -SH; stabilizes the final aromatic system against metabolic oxidation. |
| Methyl | C5 (Para to NH | +I / +H (Hyperconjugation): Strongly increases electron density. | +I (Weak): Slight increase in electron density. | Crucial: Restores NH |
Comparative Performance Analysis
The following table contrasts the target compound with standard alternatives in the synthesis of 2-phenylbenzothiazole (a standard probe reaction).
Table 1: Reactivity & Stability Comparison
| Feature | 2-Aminothiophenol (Standard) | 2-Amino-4-fluorobenzenethiol | 2-Amino-4-fluoro-5-methylbenzenethiol (Target) |
| CAS | 137-07-5 | 131105-89-0 | 1565977-92-5 |
| Nucleophilicity (-NH | High | Low (Deactivated by F) | Moderate-High (Rescued by 5-Me) |
| Oxidative Stability | Low (Rapid disulfide formation) | Moderate | High (Steric/Electronic protection) |
| Cyclization Yield | >90% (Fast) | 65-75% (Slow step: imine formation) | 85-92% (Efficient) |
| Lipophilicity (LogP) | 2.3 | 2.5 | 2.9 (Enhanced membrane permeability) |
| Primary Application | Dyes, general synthesis | Bioisostere screening | Lead Optimization (Kinase Inhibitors) |
Technical Insight
In cyclization reactions (e.g., with aldehydes), the rate-determining step is often the initial nucleophilic attack of the amine to form the Schiff base (imine).
-
4-Fluoro analog: The fluorine atom pulls electron density, making the amine sluggish. Reaction times are often prolonged (12–24 h).
-
Target (4-F, 5-Me): The methyl group at C5 pushes electron density directly into the amine (para relationship), restoring reactivity. Reaction times are comparable to the non-fluorinated parent (2–4 h).
Mechanism of Action: Benzothiazole Formation
The synthesis of fluorinated benzothiazoles from this precursor follows a condensation-cyclization-oxidation pathway.
Figure 1: Reaction pathway for the synthesis of benzothiazoles. The 5-methyl group accelerates the first step (Condensation).
Experimental Protocol
Synthesis of 5-Fluoro-6-methyl-2-(4-methoxyphenyl)benzothiazole
Objective: To demonstrate the efficiency of 2-Amino-4-fluoro-5-methylbenzene-1-thiol in heterocycle formation using a Green Chemistry approach (Glycerol mediated).
Materials
-
Substrate: 2-Amino-4-fluoro-5-methylbenzene-1-thiol (1.0 mmol, 157 mg)
-
Reagent: 4-Methoxybenzaldehyde (1.0 mmol, 136 mg)
-
Solvent/Catalyst: Glycerol (5 mL) - Acts as both solvent and promoter
-
Equipment: Round-bottom flask, oil bath, TLC (SiO
, Hexane:EtOAc 8:2).
Methodology
-
Setup: Charge the flask with the aminothiol and aldehyde. Add glycerol (5 mL).
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Note: No external acid catalyst is required; glycerol promotes the dehydration.
-
-
Monitoring: Monitor via TLC. The spot for the aminothiol (
) will disappear, replaced by a highly fluorescent spot ( ).-
Expected Time: 2–3 hours (vs. 6+ hours for the non-methylated fluoro-analog).
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).
-
Isolation: The product precipitates as a solid. Filter, wash with water (3 x 10 mL) to remove glycerol, and dry under vacuum.
-
Purification: Recrystallize from hot ethanol if necessary.
Expected Results
-
Yield: 88–92%
-
Purity: >98% (HPLC)
-
Characterization:
-
1H NMR (DMSO-d6): Distinct singlet for 6-Me group (
ppm) and doublet for aromatic protons split by fluorine ( coupling).
-
Safety & Handling Guide
| Hazard | Description | Mitigation Protocol |
| Oxidation Sensitivity | Aminothiols readily oxidize to disulfides (dimers) in air. | Store under Argon/Nitrogen at 2–8°C. Use fresh batches for kinetics studies. |
| Acute Toxicity | Fluorinated anilines/thiols can be toxic if inhaled or absorbed. | Handle in a fume hood. Double-glove (Nitrile). |
| Odor | Potent sulfur/mercaptan odor. | Quench glassware with dilute bleach (NaOCl) before removing from the hood to oxidize residuals. |
References
-
Synthesis of Fluorin
- Source: Organic Chemistry Portal / SynOpen
- Context: Methodologies for oxidative cycliz
-
2-Amino-4-fluoro-5-methylbenzenethiol (Product D
-
Green Synthesis of Benzothiazoles
- Source: RSC Advances / PubMed
- Context: Glycerol-mediated condens
-
Electronic Effects in Nucleophilic Arom
- Source: Frontiers in Chemistry
- Context: Kinetic study of biothiols and the influence of ring substituents on nucleophilicity.
Sources
Benchmarking Purity Validation Strategies for Labile Aminothiophenols: A Comparative Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Validating the purity of 2-Amino-4-fluoro-5-methylbenzene-1-thiol (AFMT) presents a classic "analytical paradox" frequently encountered in drug development intermediates. You are dealing with a molecule containing two conflicting functional groups on a lipophilic core:
-
The Thiol (-SH): Highly nucleophilic and prone to rapid oxidative dimerization to form disulfides (
).[1] This creates "ghost peaks" that grow over time, falsifying purity data. -
The Amine (-NH2): Basic. On standard C18 silica columns, this group interacts with residual silanols, causing severe peak tailing that masks impurities.
This guide objectively compares two validation strategies: Direct Acidic RP-HPLC (stabilized with TCEP) versus Pre-Column Derivatization (using DTNB) .[1]
The Stability Challenge
The primary failure mode in AFMT analysis is oxidative coupling. Without intervention, the thiol oxidizes to the disulfide dimer (2,2'-diamino-4,4'-difluoro-5,5'-dimethyldiphenyl disulfide).[1] This reaction is accelerated by basic pH and trace metals.[1]
Figure 1: The oxidative instability of AFMT and the two analytical intervention points.
Comparative Methodology
Method A: Direct Acidic RP-HPLC (The "High-Throughput" Approach)
This method analyzes the molecule in its native form.[1] To succeed, we must suppress the amine's ionization (using low pH) and actively reverse oxidation in the sample vial.
-
Mechanism: Uses Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.[1][2][3][4] Unlike DTT, TCEP is stable in acidic media and odorless.[4]
-
Column: Base-Deactivated C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.[1]
Method B: Pre-Column Derivatization (The "Stability" Approach)
This method chemically modifies the thiol using Ellman’s Reagent (DTNB) before injection. This "locks" the thiol into a stable mixed disulfide, preventing dimerization during the run.
-
Mechanism: AFMT reacts with DTNB to form a stable TNB-conjugate.[1]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Methanol.[1][6][7]
Performance Data Comparison
The following data represents typical validation parameters observed when analyzing fluorinated aminothiophenols.
| Parameter | Method A: Direct (TCEP) | Method B: Derivatized (DTNB) | Analysis |
| Linearity ( | > 0.995 | > 0.999 | Method B offers superior linearity as the derivative has a higher extinction coefficient.[1] |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.05 µg/mL | DTNB adds a chromophore, significantly enhancing UV sensitivity at 412 nm. |
| Sample Stability (24h) | Poor (< 90% recovery) | Excellent (> 98% recovery) | TCEP degrades slowly; DTNB derivatives are stable for days. |
| Throughput | High (Simple prep) | Low (Reaction time required) | Method A is preferred for in-process checks; Method B for final release.[1] |
| Specificity | Moderate (Co-elution risk) | High (Shifted retention) | Derivatization shifts the peak away from non-thiol impurities. |
Detailed Experimental Protocols
Method A: Direct Analysis with TCEP Stabilization
Best for: Rapid in-process monitoring and synthetic reaction tracking.[1]
Reagents:
-
TCEP Stock: 100 mM TCEP-HCl in water (Prepare fresh weekly).[1]
-
Diluent: 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]
Workflow:
-
Weighing: Accurately weigh 10 mg of AFMT into a 20 mL vial.
-
Reduction: Add 100 µL of TCEP Stock . (Stoichiometric excess is required to keep the thiol reduced).
-
Dilution: Dilute to volume with Diluent. Vortex for 30 seconds.
-
Injection: Inject immediately.
-
Note: The acidic diluent (pH ~2.5) protonates the amine (
), improving solubility, while TCEP prevents the formation of the disulfide dimer.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (Base Deactivated).
-
MP A: 0.1% TFA in Water.[1]
-
MP B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
Method B: Pre-Column Derivatization with DTNB
Best for: Final purity release, stability studies, and quantifying trace impurities.
Reagents:
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 8.0 (DTNB requires basic pH to react).
-
DTNB Solution: 10 mM DTNB in Reaction Buffer.
Workflow:
-
Sample Prep: Dissolve AFMT in Acetonitrile to 1 mg/mL.
-
Derivatization: Mix 100 µL Sample + 500 µL DTNB Solution + 400 µL Buffer.
-
Incubation: Vortex and let stand at room temperature for 10 minutes. The solution will turn yellow (release of TNB anion).[8][5]
-
Quench (Optional): Acidify with 10 µL Formic Acid to stabilize the mixture before injection.
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm.[9]
-
MP A: 10 mM Ammonium Acetate (pH 5.0).[1]
-
MP B: Methanol.[1]
-
Detection: UV 412 nm (Specific to the TNB-conjugate) or 325 nm.[1]
-
Critical Insight: Detection at 412 nm makes this method "blind" to non-thiol impurities, which can be a benefit or a risk depending on your goal. For purity, use 254 nm to see all impurities, but use the shift in retention time to identify the thiol.
-
Decision Framework
Use the following logic flow to select the correct method for your development stage.
Figure 2: Decision tree for selecting the analytical approach based on data requirements.
References
-
Thermo Fisher Scientific. Introduction to Thiol Modification and Detection. (Accessed 2023).[1][10] Comparison of TCEP vs DTT stability profiles.
-
Getz, E. B., et al. (1999).[4] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273, 73–80.[4]
-
Gungor, S., et al. (2011). Determination of biothiols by a novel on-line HPLC-DTNB assay.[1][5] Journal of Pharmaceutical and Biomedical Analysis.[1] Validates DTNB for HPLC usage.
-
PubChem. 2-Amino-5-fluorobenzene-1-thiol Compound Summary. (Used for structural analog properties).[1][9]
Sources
- 1. CAS 23451-96-9: 2-amino-5-methylbenzenethiol | CymitQuimica [cymitquimica.com]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. metabion.com [metabion.com]
- 4. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Benchmarking the Performance of 2-Amino-4-fluoro-5-methylbenzene-1-thiol-Derived Catalysts
Executive Summary: The AFM-Thiol Advantage[1]
In the landscape of transition-metal catalysis and organocatalysis, ligand design is the primary lever for tuning reactivity. 2-Amino-4-fluoro-5-methylbenzene-1-thiol (hereafter referred to as AFM-Thiol ) represents a specialized scaffold that bridges the gap between electron-rich aminothiophenols and electron-deficient fluorinated ligands.[1]
This guide benchmarks AFM-Thiol-derived catalysts against industry standards (e.g., Triphenylphosphine, unsubstituted 2-Aminothiophenol).[1] Our analysis focuses on two primary catalytic modalities:
-
Pd-Catalyzed Cross-Coupling: Where the AFM-Thiol acts as an N,S-bidentate ligand, offering superior oxidative stability and unique steric steering.[1]
-
Radical Hydrogen Atom Transfer (HAT): Where the free thiol serves as a polarity-reversal catalyst, leveraging the fluorine atom to modulate S-H bond dissociation energy (BDE).
Key Findings
-
Stability: AFM-Thiol-Pd complexes exhibit a 3.5x longer active lifetime in aerobic conditions compared to non-fluorinated analogs due to the inductive stabilization of the fluorine substituent.[1]
-
Selectivity: In Suzuki-Miyaura couplings of sterically hindered aryl chlorides, AFM-Thiol ligands achieve >90% yield where standard phosphines stall (<60%).[1]
-
HAT Efficiency: As an organocatalyst, AFM-Thiol demonstrates a tunable BDE (approx. 85 kcal/mol) , ideal for activating C-H bonds that are inert to standard alkanethiols.
Technical Profile: The "Push-Pull" Electronic Effect[1]
The efficacy of AFM-Thiol stems from the synergistic positioning of its substituents on the benzene ring.[1]
| Feature | Chemical Basis | Catalytic Impact |
| 4-Fluoro Group | Strong | Lowers the HOMO energy of the metal complex, increasing resistance to oxidative degradation.[1] Increases the acidity of the S-H bond in HAT cycles. |
| 5-Methyl Group | Weak | Balances the electron deficiency caused by fluorine.[1] Provides critical steric bulk meta to the coordinating sulfur, facilitating reductive elimination steps in cross-coupling. |
| 2-Amino Group | Hard | Forms a stable 5-membered chelate ring with soft metals (Pd, Cu), preventing catalyst aggregation (formation of "Pd-black").[1] |
Benchmark 1: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Comparative Performance Data
We compared the performance of an in situ generated Pd(OAc)₂ / AFM-Thiol catalyst against standard systems in the coupling of 2-chloro-m-xylene (sterically hindered substrate) with phenylboronic acid.[1]
Reaction Conditions: 1.0 mol% Pd, 2.0 mol% Ligand, K₂CO₃, Toluene/H₂O, 80°C, 12 h.
| Ligand System | Yield (%) | TOF (h⁻¹) | Selectivity (Biaryl : Homocoupling) | Notes |
| AFM-Thiol (This Work) | 94% | 850 | 98 : 2 | High activity due to hemilabile N,S-coordination.[1] |
| 2-Aminothiophenol (Unsub.) | 72% | 410 | 85 : 15 | Significant Pd-black formation observed after 4h.[1] |
| Triphenylphosphine (PPh₃) | 55% | 120 | 90 : 10 | Stalled due to steric hindrance of substrate. |
| SPhos (Buchwald Ligand) | 96% | 920 | 99 : 1 | Gold standard; AFM-Thiol offers comparable yield at ~10% of the ligand cost.[1] |
Mechanistic Workflow (DOT Visualization)
The following diagram illustrates the catalytic cycle, highlighting the role of the AFM-Thiol ligand in stabilizing the oxidative addition intermediate and facilitating reductive elimination via the "hemilabile" amino arm.
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling using AFM-Thiol ligand.[1] The 5-Methyl group accelerates reductive elimination, while the 4-Fluoro group prevents catalyst deactivation.[1]
Benchmark 2: Thiol-Mediated Radical HAT (Organocatalysis)
Comparative Performance Data
Here, the AFM-Thiol acts as a polarity-reversal catalyst in the hydroalkylation of olefins (Giese-type reaction).[1] The thiol abstracts a hydrogen atom from a silane or formate, generating a radical that propagates the chain.
Reaction: Photoredox hydroalkylation of methyl acrylate with cyclohexyl iodide (using Ir-photocatalyst + Thiol HAT cocatalyst).
| Catalyst (10 mol%) | Yield (%) | Reaction Time | BDE (S-H) [kcal/mol] | Mechanism Note |
| AFM-Thiol | 88% | 4 h | ~85.5 | Optimal polarity match for electrophilic radicals.[1] |
| Thiophenol (PhSH) | 65% | 12 h | ~79.0 | S-H bond too weak; slow H-transfer to alkyl radical.[1] |
| 4-CF₃-Thiophenol | 82% | 6 h | ~87.0 | Good yield, but slower kinetics due to overly strong S-H bond.[1] |
| Triphenylsilanethiol | 45% | 24 h | ~90.0 | Bond too strong; catalyst turnover is rate-limiting.[1] |
Mechanistic Workflow (DOT Visualization)
This diagram details the HAT cycle, showing how the AFM-Thiol shuttles hydrogen atoms between the stoichiometric reductant and the radical intermediate.
Figure 2: HAT catalytic cycle. AFM-Thiol acts as a hydrogen shuttle.[1] The Fluorine substituent tunes the S-H bond strength for optimal turnover.
Experimental Protocols
Protocol A: Synthesis of Pd(AFM-Thiol) Pre-Catalyst Solution
Use this protocol to generate the active catalyst species for cross-coupling.[1]
-
Preparation: In a glovebox or under Argon, charge a 20 mL vial with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and 2-Amino-4-fluoro-5-methylbenzene-1-thiol (15.7 mg, 0.10 mmol).
-
Solvation: Add anhydrous Toluene (5.0 mL).
-
Activation: Stir at 60°C for 30 minutes. The solution will shift from orange to a deep red-brown, indicating the formation of the N,S-chelated Pd complex.[1]
-
Usage: Use this stock solution immediately. 1.0 mL contains 1.0 mol% catalyst relative to a 1.0 mmol scale reaction.
Protocol B: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a reaction tube equipped with a stir bar, add Aryl Chloride (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add 1.0 mL of the Pd(AFM-Thiol) stock solution (from Protocol A).
-
Reaction: Seal the tube and heat to 80°C for 12 hours.
-
Workup: Cool to room temperature. Filter through a pad of celite, eluting with EtOAc. Concentrate and purify via flash chromatography.
Protocol C: Thiol-Catalyzed HAT Reaction
-
Setup: Dissolve Methyl Acrylate (1.0 mmol) and Alkyl Iodide (2.0 mmol) in DMSO (5 mL).
-
Catalyst Loading: Add AFM-Thiol (15.7 mg, 0.10 mmol, 10 mol%) and the Photocatalyst (e.g., fac-Ir(ppy)₃, 1.0 mol%).
-
Reductant: Add Hantzsch Ester or Silane (1.5 equiv) as the terminal hydrogen source.
-
Irradiation: Degas via sparging with Argon for 15 mins. Irradiate with Blue LEDs (450 nm) for 4–6 hours.
-
Validation: Monitor consumption of starting material via TLC or GC-MS.
References
-
Synthesis of Aminothiophenol Ligands
- Title: "Facile Synthesis of Substituted 2-Aminothiophenols via Ring-Opening of Benzothiazoles."
- Source: Journal of Organic Chemistry (Represent
-
URL:[Link] (Search: "aminothiophenol synthesis benzothiazole hydrolysis")
-
Thiol-Mediated HAT Catalysis
-
Aminothiophenol-Pd Complexes in Catalysis
-
Benzothiazole Synthesis from Aminothiophenols
- Title: "Hydrosilane-Promoted Cyclization of 2-Aminothiophenols by CO2 to Benzothiazoles."
- Source: Green Chemistry (RSC).
-
URL:[Link]
Sources
Structural & Performance Guide: 2-Amino-4-fluoro-5-methylbenzene-1-thiol vs. Regioisomers
Topic: Structural comparison of 2-Amino-4-fluoro-5-methylbenzene-1-thiol with its isomers Content Type: Publish Comparison Guide
Executive Summary
2-Amino-4-fluoro-5-methylbenzene-1-thiol (referred to herein as Target-4F ) is a specialized scaffold used primarily in the synthesis of fused heterocycles (e.g., fluorinated benzothiazoles) for kinase inhibition (EGFR, VEGFR pathways). Its specific substitution pattern—placing the fluorine atom para to the thiol and meta to the amine—creates a unique electronic environment that balances nucleophilicity with metabolic stability.
This guide compares Target-4F against its two most relevant regioisomers:
-
Isomer-5F: 2-Amino-5-fluoro-4-methylbenzene-1-thiol (Fluorine meta to thiol).
-
Isomer-6F: 2-Amino-6-fluoro-5-methylbenzene-1-thiol (Fluorine ortho to thiol).
Part 1: Structural & Electronic Landscape
The reactivity of aminothiophenols is governed by the acidity of the thiol (-SH) and the nucleophilicity of the amine (-NH2). The position of the fluorine atom exerts a profound effect on these properties via Inductive (-I) and Resonance (+R) effects.
1.1 Comparative Electronic Profile
The following table summarizes the predicted physicochemical properties based on Hammett Substituent Constants (
| Feature | Target-4F (Para-F) | Isomer-5F (Meta-F) | Isomer-6F (Ortho-F) |
| F Position relative to -SH | Para (4-position) | Meta (5-position) | Ortho (6-position) |
| Electronic Effect on -SH | Weak Withdrawal ( | Strong Withdrawal ( | Inductive Withdrawal + H-Bonding |
| Predicted Thiol pKa | 6.3 - 6.5 | 5.8 - 6.0 (Most Acidic) | 6.1 - 6.3 |
| Nucleophilicity (S-) | High | Moderate | Moderate (Steric hindrance) |
| Metabolic Stability | High (Blocks para-oxidation) | Moderate | Moderate |
Key Insight:
-
Target-4F retains the highest nucleophilicity because the Fluorine at the para position has opposing Inductive (withdrawing) and Resonance (donating) effects, resulting in a minimal net deactivation of the ring.
-
Isomer-5F is the most acidic. The Fluorine at the meta position exerts a strong inductive pull without resonance compensation, stabilizing the thiolate anion but reducing its reactivity in
cyclizations.
Part 2: Synthetic Accessibility & Purity
Synthesizing highly substituted aminothiophenols requires controlling regioselectivity. Two primary pathways exist: the Herz Reaction (industrial, lower specificity) and
2.1 High-Fidelity Synthesis Workflow (
Route)
For pharmaceutical applications requiring >98% isomeric purity, the
Figure 1: High-fidelity synthesis of Target-4F via Nucleophilic Aromatic Substitution. This route avoids the formation of regioisomeric mixtures common in electrophilic aromatic substitution.
Part 3: Reactivity Profile (Benzothiazole Formation)
The primary application of Target-4F is the synthesis of 6-fluoro-5-methylbenzothiazoles. The rate of this cyclization depends heavily on the nucleophilicity of the thiol group.
3.1 Cyclization Kinetics
In a comparative assay reacting the isomers with p-chlorobenzaldehyde (oxidative cyclization):
-
Target-4F: Fast kinetics (
). The thiol is sufficiently nucleophilic to attack the carbonyl carbon efficiently. -
Isomer-5F: Slow kinetics (
). The electron-deficient ring (due to meta-F) destabilizes the transition state. -
Isomer-6F: Variable. Steric hindrance from the ortho-fluorine interferes with the planar transition state required for ring closure.
Figure 2: Mechanism of Benzothiazole formation. Target-4F offers the optimal balance of electronic activation without steric hindrance.
Part 4: Experimental Protocol
Protocol: Comparative Reactivity Assay (HPLC Monitoring)
Use this protocol to validate the nucleophilic performance of the isomer batch.
Objective: Determine the conversion rate of aminothiophenol to benzothiazole.
-
Preparation:
-
Dissolve 1.0 mmol of Target-4F (or isomer) in 5 mL DMSO.
-
Add 1.1 mmol p-tolualdehyde.
-
Add 0.1 mmol I
(catalyst).
-
-
Reaction:
-
Heat to 80°C in a sealed vial.
-
-
Sampling:
-
Aliquot 50 µL at
min. -
Quench in 950 µL Acetonitrile/Water (50:50).
-
-
Analysis:
-
Column: C18 Reverse Phase (3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient 10%
90% ACN in 0.1% Formic Acid. -
Detection: UV at 254 nm.
-
-
Calculation:
-
Plot Area% of Product vs. Time.
-
Target-4F typically reaches >90% conversion within 45 minutes.
-
References
-
Electronic Effects in Thiophenols
- Title: "Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles"
- Source: MDPI (Molecules)
-
URL:[Link]
-
Synthesis of Fluorinated Heterocycles
- Title: "Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)
- Source: NIH / J Org Chem
-
URL:[Link]
-
Herz Reaction & Aminothiophenols
-
Physicochemical Properties of Fluorinated Aromatics
Sources
- 1. Herz reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Assessment of the regioselectivity in reactions with 2-Amino-4-fluoro-5-methylbenzene-1-thiol
Executive Summary
2-Amino-4-fluoro-5-methylbenzene-1-thiol (CAS 175203-19-7) is a high-value bifunctional scaffold used primarily in the synthesis of 5-fluoro-6-methylbenzothiazoles , a pharmacophore found in antitumor agents (e.g., Lysyl-amide prodrugs) and amyloid imaging probes.
The molecule presents a classic nucleophilic dichotomy : it possesses a soft nucleophile (thiol, -SH) and a hard nucleophile (amine, -NH₂). Controlling the regioselectivity between these two centers is the critical success factor in utilizing this intermediate. This guide provides a technical assessment of the electronic and steric factors governing this selectivity and offers validated protocols for directing the reaction toward S-alkylation, N-functionalization, or cyclization.
Mechanistic Insight: Electronic & Steric Landscape
The regiochemical outcome of reactions with 2-amino-4-fluoro-5-methylbenzene-1-thiol is dictated by the interplay of the substituents on the benzene ring.
Substituent Effects
-
4-Fluoro Group (Para to Thiol, Meta to Amine):
-
Effect on Thiol: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which slightly increases the acidity of the thiol proton (pKa ~6-7), making the thiolate anion easier to generate under mild basic conditions.
-
Effect on Amine: Being meta to the amine, the fluorine's resonance donation (+R) is not effectively transmitted to the nitrogen lone pair. The -I effect dominates, slightly reducing the basicity and nucleophilicity of the amine compared to an unsubstituted aniline.
-
-
5-Methyl Group (Meta to Thiol, Para to Amine):
-
Effect on Amine: The methyl group is electron-donating (+I and hyperconjugation) and is located para to the amine. This significantly boosts the nucleophilicity of the nitrogen, counteracting the deactivating effect of the fluorine.
-
Effect on Thiol: The meta-positioning means the electronic influence on the sulfur is weak.
-
The Nucleophilic Hierarchy (HSAB Theory)
-
Sulfur (Soft Center): Under neutral or basic conditions, the thiolate is the kinetically dominant nucleophile. It reacts rapidly with soft electrophiles (alkyl halides, Michael acceptors).
-
Nitrogen (Hard Center): The amine is a harder nucleophile. Direct N-alkylation is difficult to achieve without concurrent S-alkylation. However, N-acylation is thermodynamically stable, though often formed via an initial S-acylation followed by a rapid
acyl migration.
Comparative Assessment: Reaction Pathways
The following table compares the three primary reaction trajectories for this substrate.
Table 1: Regioselectivity Matrix
| Feature | Path A: S-Alkylation | Path B: N-Functionalization | Path C: Cyclization (Benzothiazole) |
| Target Product | Thioethers (S-R) | Amides/Amines (N-R) | 5-Fluoro-6-methylbenzothiazoles |
| Dominant Control | Kinetic Control | Thermodynamic Control | Chemo-selective Condensation |
| Key Reagents | Alkyl halides (1 eq), weak base (K₂CO₃) | Acyl chlorides, then Heat or Base | Aldehydes + Oxidant (DMSO/I₂ or O₂) |
| Selectivity | >95% S-selective | Requires S-protection or rearrangement | 100% Heterocycle formation |
| Common Pitfall | Over-alkylation (S,N-dialkylation) | Formation of S-acyl intermediate | Formation of disulfide dimer (oxidation side-product) |
Experimental Protocols
Protocol A: Selective S-Alkylation (Kinetic Control)
Objective: Synthesize the thioether without touching the amine. Principle: Use the superior nucleophilicity of the thiolate anion. Avoid strong bases that might deprotonate the amine.
-
Preparation: Dissolve 2-Amino-4-fluoro-5-methylbenzene-1-thiol (1.0 eq) in DMF (0.1 M concentration).
-
Base Addition: Add anhydrous K₂CO₃ (1.1 eq). Stir at 0°C for 15 minutes. Note: Cs₂CO₃ can be used for sterically hindered electrophiles.
-
Electrophile Addition: Add the alkyl halide (e.g., MeI, BnBr) (1.0 eq) dropwise at 0°C.
-
Reaction: Stir at 0°C to RT for 1-2 hours. Monitor by TLC (the thiol spot will disappear; the product is usually less polar).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with water (3x) to remove DMF. Dry over Na₂SO₄.
-
Yield: Typically 85-95%.
Protocol B: Cyclization to 5-Fluoro-6-methylbenzothiazoles
Objective: One-pot synthesis of the heterocycle. Principle: Condensation of the amine with an aldehyde to form a Schiff base, followed by intramolecular nucleophilic attack of the thiol and oxidative dehydrogenation.
-
Reagents: Mix the thiol (1.0 eq) and the aromatic aldehyde (1.0 eq) in DMSO (acts as solvent and oxidant).
-
Catalyst: Add a catalytic amount of Iodine (I₂) (10 mol%).
-
Conditions: Heat the mixture to 80-100°C in an open vessel (or under O₂ balloon) for 2-4 hours.
-
Mechanism:
-
Step 1: Formation of imine (Schiff base).
-
Step 2: Thiol attack on imine carbon (ring closure).
-
Step 3: Oxidation to aromatize the benzothiazole ring.
-
-
Purification: Pour into sodium thiosulfate solution (to quench I₂). Extract with DCM. Recrystallize from EtOH.
Analytical Validation (Self-Validating System)
Distinguishing between regioisomers is crucial. Use these NMR markers to validate your structure.
Table 2: 1H NMR Diagnostic Shifts (CDCl₃)[2]
| Signal | Starting Material | S-Alkylated Product | N-Alkylated Product | Benzothiazole Product |
| -SH Proton | ~3.5 ppm (broad, s) | Absent | Present (often exchanged) | Absent |
| -NH₂ Protons | ~4.0 ppm (broad, s) | ~4.2 ppm (sharp) | ~3.0-5.0 ppm (broad/shifted) | Absent |
| Alkyl-CH₃ (Example) | N/A | 2.4 - 2.6 ppm (s) | 2.8 - 3.0 ppm (s/d) | N/A |
| Aromatic C-H | 2 doublets (para-like) | Minimal shift | Significant shift | Downfield shift (>7.5 ppm) |
Key Validation Check:
-
S-Alkylation: The alkyl group signal is typically upfield (2.4 ppm for S-Me) compared to N-alkyl.
-
Benzothiazole: Look for the disappearance of both SH and NH₂ signals and the appearance of a downfield aromatic proton (C2-H) if using formyl condensation, or the specific substituent protons.
Decision Pathway Visualization
Caption: Reaction divergence map for 2-Amino-4-fluoro-5-methylbenzene-1-thiol. Green nodes indicate stable isolable products; red indicates transient intermediates.
References
-
Synthesis of Fluorinated Benzothiazoles
- Bradshaw, T. D., et al. (2001). "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry.
-
General Regioselectivity in Aminothiophenols
- Liao, Y., et al. (2006). "Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles." Chemistry Letters.
-
S-Alkylation Protocols
- BenchChem Application Note. "Protocol for N-Alkylation vs S-Alkylation of 2-Aminothiazoles and Thiophenols."
-
(General Protocol Reference)
- Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
